molecular formula C7H7BrO2 B100436 4-Bromo-5-methylbenzene-1,2-diol CAS No. 18863-72-4

4-Bromo-5-methylbenzene-1,2-diol

Cat. No.: B100436
CAS No.: 18863-72-4
M. Wt: 203.03 g/mol
InChI Key: UJOPSAXOAYKHTR-UHFFFAOYSA-N
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Description

4-Bromo-5-methylbenzene-1,2-diol (CAS 18863-72-4) is a bromophenol derivative with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol . Its structure features a benzene ring substituted with a bromine atom, a methyl group, and two adjacent hydroxyl groups, which classifies it as a brominated catechol derivative. This specific arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. Bromophenol compounds have garnered significant research interest due to their diverse biological activities. Synthetic bromophenols, in particular, have shown potent inhibitory effects on metabolic enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE) . These inhibitory properties are being investigated for potential therapeutic applications in the treatment of conditions like glaucoma, epilepsy, and neurodegenerative disorders, including Alzheimer's disease . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

18863-72-4

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

4-bromo-5-methylbenzene-1,2-diol

InChI

InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3

InChI Key

UJOPSAXOAYKHTR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)O)O

Canonical SMILES

CC1=CC(=C(C=C1Br)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Substituted Catechols: 4-Bromocatechol and 4-Methylcatechol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Catechol Derivatives

Catechol, or 1,2-dihydroxybenzene, serves as a fundamental structural motif in a vast array of biologically active molecules and industrial chemicals. Its derivatives, functionalized with various substituents on the aromatic ring, exhibit a wide spectrum of chemical and biological properties. This guide provides a detailed technical overview of two significant catechol derivatives: 4-Bromocatechol and 4-Methylcatechol. While the specific compound "4-Bromo-5-methylcatechol" is not prominently documented in readily available chemical literature, a comprehensive understanding of its constituent-related structures, 4-Bromocatechol and 4-Methylcatechol, offers critical insights for researchers in medicinal chemistry and materials science.

This document will delve into the chemical structure, molecular weight, synthesis, and applications of these two compounds, providing a comparative perspective for their potential use as intermediates and active agents in research and development.

4-Bromocatechol: A Halogenated Intermediate

4-Bromocatechol is an aromatic compound featuring a bromine atom and two hydroxyl groups attached to a benzene ring.[1] The presence of the electron-withdrawing bromine atom significantly influences its reactivity, making it a valuable building block in organic synthesis.[1]

Chemical Structure and Molecular Properties

The structural and key physicochemical properties of 4-Bromocatechol are summarized below.

Diagram 1: Chemical Structure of 4-Bromocatechol

A 2D representation of the 4-Bromocatechol molecule.

PropertyValueSource
Molecular Formula C₆H₅BrO₂[1][2][3][4]
Molecular Weight 189.01 g/mol [2][3][4]
CAS Number 17345-77-6[1][2][3]
IUPAC Name 4-bromobenzene-1,2-diol[2]
Melting Point 87 °C[3]
Boiling Point 280.5 °C at 760 mmHg[3]
Appearance White to light yellow solid[1]
Solubility Soluble in DMSO[3]
Synthesis and Reactivity

While specific, detailed laboratory synthesis protocols for 4-Bromocatechol are found within patented literature, the general approach involves the electrophilic bromination of catechol. The hydroxyl groups are activating and ortho-, para-directing. Careful control of reaction conditions is necessary to favor mono-substitution at the 4-position.

The reactivity of 4-Bromocatechol is characterized by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing bromine atom. This makes it a versatile intermediate for introducing the catechol moiety into more complex molecules through reactions such as etherification or coupling reactions at the carbon-bromine bond.

Applications in Research and Drug Development

4-Bromocatechol serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug design stems from the ability to further functionalize the molecule at the bromine position or the hydroxyl groups, allowing for the construction of diverse molecular scaffolds. Bromophenol derivatives, in general, are explored for their potential antioxidant and anticancer activities.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Bromocatechol is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2][4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[4] It is recommended to store it under an inert gas atmosphere.[3][4]

4-Methylcatechol: A Biologically Active Metabolite

4-Methylcatechol, also known as homocatechol, is another important catechol derivative with a methyl group at the 4-position.[6] It is recognized for its diverse biological activities and is an active metabolite of the flavonoid quercetin, formed by gut microbiota.[7]

Chemical Structure and Molecular Properties

The structural and key physicochemical properties of 4-Methylcatechol are summarized below.

Diagram 2: Chemical Structure of 4-Methylcatechol

A 2D representation of the 4-Methylcatechol molecule.

PropertyValueSource
Molecular Formula C₇H₈O₂[6][7][8]
Molecular Weight 124.14 g/mol [6][8][9]
CAS Number 452-86-8[6]
IUPAC Name 4-Methylbenzene-1,2-diol[6]
Melting Point 67-69 °C[9]
Boiling Point 251 °C[9]
Appearance White solid[6]
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), PBS (pH 7.2) (5 mg/ml)[7]
Synthesis Protocols

Several methods for the synthesis of 4-Methylcatechol have been reported. A common approach involves the demethylation of a readily available precursor like 2-methoxy-4-methylphenol.

Protocol: Demethylation of 2-Methoxy-4-methylphenol

This protocol is based on a method described in patent literature, which utilizes hydrobromic acid for demethylation.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 2-methoxy-4-methylphenol.

  • Reagent Addition: Add hydrobromic acid solution (e.g., 40%) and a catalyst if required. The reaction system should be protected from light and maintained under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: Continuously introduce hydrogen bromide gas into the system while heating under reflux for 4 to 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add a base, such as soda ash, to adjust the pH of the system to weakly acidic.

  • Extraction: Use a suitable organic solvent, such as a mixture of cyclohexane and toluene, to extract the product. The organic phase contains the 4-Methylcatechol.

  • Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization to yield white crystalline 4-Methylcatechol.

Causality in Experimental Choices: The use of hydrobromic acid is a classic and effective method for cleaving methyl ethers of phenols. The inert atmosphere and protection from light are crucial to prevent oxidation of the catechol product, which is sensitive to air and light.

Applications in Research and Drug Development

4-Methylcatechol has demonstrated a range of biological activities that are of interest to drug development professionals:

  • Anticancer Properties: It has been shown to inhibit migration and induce apoptosis in melanoma cells.[7]

  • Cardiovascular Effects: The compound induces relaxation of isolated rat aortic rings and has been observed to reduce blood pressure in hypertensive rats.[7]

  • Neurotrophic Factor Induction: 4-Methylcatechol is a potent inducer of nerve growth factor (NGF) synthesis, which suggests potential applications in neurodegenerative disease research.[11]

  • Fragrance Industry: It is a precursor in the synthesis of the fragrant compound Calone 1951®.[12]

The process of drug discovery often begins with identifying "hit" molecules like 4-methylcatechol, which exhibit desired biological activity.[13] These are then optimized to improve properties like affinity, selectivity, and pharmacokinetic profiles to develop a "lead" drug candidate.[13] The synthesis of various derivatives and analogues is a key part of this process.[14]

Comparative Summary and Conclusion

Feature4-Bromocatechol4-Methylcatechol
Key Functional Group BromoMethyl
Molecular Weight 189.01 g/mol 124.14 g/mol
Primary Role Synthetic IntermediateBiologically Active Compound
Key Applications Pharmaceuticals, agrochemicalsCancer research, cardiovascular research, neuropharmacology
Reactivity Highlight Versatile for coupling and substitution reactionsProne to oxidation; biologically active

References

  • PubChem. 4-Bromocatechol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • LookChem. Cas 17345-77-6, 4-BROMOCATECHOL. [Link]

  • PrepChem.com. Synthesis of 4-methylcatechol. [Link]

  • precisionFDA. 4-METHYLCATECHOL. [Link]

  • Wikipedia. 4-Methylcatechol. [Link]

  • The Good Scents Company. 4-methyl catechol, 452-86-8. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • Semantic Scholar. KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Research in the Field of Drug Design and Development. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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4-Bromo-5-methyl-1,2-benzenediol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 4-Bromo-5-methyl-1,2-benzenediol in Organic Solvents

Abstract

4-Bromo-5-methyl-1,2-benzenediol is a substituted catechol derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, and formulation development. This technical guide addresses the absence of publicly available quantitative solubility data for this specific compound. It provides a comprehensive analysis based on first principles of physical chemistry to predict its solubility profile. Furthermore, this document offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction to 4-Bromo-5-methyl-1,2-benzenediol

4-Bromo-5-methyl-1,2-benzenediol, a halogenated and alkyl-substituted catechol, possesses a unique combination of functional groups that dictate its physicochemical properties. The catechol moiety (1,2-dihydroxybenzene) provides sites for hydrogen bonding and potential chelation, while the aromatic ring, bromine atom, and methyl group contribute to its lipophilicity and van der Waals interactions. The interplay of these features governs its solubility, a critical parameter for any laboratory or industrial application. Predicting and experimentally verifying this solubility is essential for process optimization and ensuring reproducible outcomes.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 4-Bromo-5-methyl-1,2-benzenediol, we must first analyze its molecular structure and infer its key physicochemical characteristics. While experimental data for this specific molecule is scarce, we can extrapolate from the known properties of its parent compound, 4-bromocatechol (4-bromo-1,2-benzenediol).[1][2][3]

  • Molecular Structure: C₇H₇BrO₂

  • Molecular Weight: 203.03 g/mol .[4]

  • Core Functionality: Catechol (1,2-benzenediol). The two adjacent hydroxyl (-OH) groups are polar and can act as both hydrogen bond donors and acceptors.

  • Substituents:

    • Bromo Group (-Br): This electron-withdrawing group increases the molecule's molecular weight and polarizability, while also contributing to its hydrophobic character.

    • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will generally decrease solubility in polar solvents and increase it in nonpolar solvents.

  • Overall Polarity: The molecule is expected to be moderately polar. The strong polarity of the two hydroxyl groups is counterbalanced by the nonpolar benzene ring and the hydrophobic bromo and methyl substituents.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are more likely to be miscible.[5] We can categorize solvents and predict the solubility of 4-Bromo-5-methyl-1,2-benzenediol accordingly.

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} Caption: Predicted solubility based on intermolecular forces.

Predicted Solubility in Common Organic Solvents:
  • High Solubility is Expected in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in strong hydrogen bonding with the two hydroxyl groups of the catechol ring, making them excellent candidates for achieving high solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups. The overall polarity of the solute matches well with this class of solvents.

  • Moderate to Low Solubility is Expected in:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While capable of some dipole-dipole interactions, their inability to act as strong hydrogen bond donors or acceptors may limit solubility compared to more polar options.

    • Aromatic Hydrocarbons (e.g., Toluene): The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking. However, the high polarity of the diol functionality will likely limit overall solubility.[6]

  • Very Low Solubility is Expected in:

    • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The significant polarity imparted by the two hydroxyl groups will make it difficult for the solute to dissolve in these nonpolar environments.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[7] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind Experimental Choices
  • Using Excess Solid: This ensures that the solvent becomes saturated with the solute, and the resulting concentration represents the true equilibrium solubility.

  • Prolonged Agitation (24-72 hours): Many dissolution processes are slower than they appear. A long agitation period is crucial to ensure the system reaches thermodynamic equilibrium, avoiding the reporting of artificially low kinetic solubility values.[8]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a shaker bath is critical for reproducibility and accuracy.

  • Filtration: Using a fine-pored (e.g., 0.22 or 0.45 µm) syringe filter is essential to remove all undissolved solid particles from the supernatant before analysis. This prevents falsely high concentration readings.

  • Quantification via UV-Vis Spectroscopy or HPLC: These are precise analytical techniques for determining the concentration of an analyte in solution.[9][10] UV-Vis is often simpler if the compound has a distinct chromophore and no interfering substances are present. HPLC is more robust, separating the analyte from any potential impurities before quantification.

dot graph G { graph [fontname="Arial", fontsize=12, rankdir=LR, splines=ortho]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal, color="#34A853"];

} Caption: Experimental workflow for the Shake-Flask method.

Step-by-Step Methodology

Materials:

  • 4-Bromo-5-methyl-1,2-benzenediol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid 4-Bromo-5-methyl-1,2-benzenediol to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to have undissolved solid remaining at the end. b. Add a precise volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a shaker bath set to a constant temperature (e.g., 25°C). e. Agitate the mixture for 24 to 72 hours. Check at 24 and 48 hours to see if the measured solubility has stabilized.

  • Sample Collection and Preparation: a. After agitation, remove the vial and let it stand undisturbed to allow the undissolved solid to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Attach a syringe filter to the syringe and dispense the solution into a clean vial. This filtered solution is your saturated stock.

  • Preparation of Calibration Standards: a. Prepare a primary stock solution of the compound in the same solvent with a known concentration (e.g., 1 mg/mL). b. Perform a series of serial dilutions from this stock to create at least five standard solutions of known, decreasing concentrations. These standards should bracket the expected concentration of the saturated solution.

  • UV-Vis Analysis: a. Determine the wavelength of maximum absorbance (λmax) for the compound by scanning one of the standard solutions.[11] b. Measure the absorbance of the blank (pure solvent), each calibration standard, and the filtered saturated solution at the determined λmax.[12][13][14] c. If the absorbance of the saturated solution is too high (typically >1.5), perform a precise gravimetric or volumetric dilution and re-measure.

  • Data Analysis: a. Plot a calibration curve of Absorbance vs. Concentration for your standard solutions. b. Perform a linear regression on the data points. The R² value should be >0.99 for a valid curve. c. Use the equation of the line (y = mx + c) to calculate the concentration of the (diluted) saturated solution from its measured absorbance. d. If you diluted the saturated solution, multiply the calculated concentration by the dilution factor to determine the final solubility.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of 4-Bromo-5-methyl-1,2-benzenediol

Solvent CategorySolventPolarity IndexDielectric Constant (20°C)Solubility ( g/100 mL) @ 25°CSolubility (mol/L) @ 25°C
Polar Protic Methanol5.132.7[Experimental Value][Experimental Value]
Ethanol4.324.5[Experimental Value][Experimental Value]
Polar Aprotic Acetone4.320.7[Experimental Value][Experimental Value]
DMSO7.246.7[Experimental Value][Experimental Value]
Ethyl Acetate4.46.0[Experimental Value][Experimental Value]
Nonpolar Toluene2.42.4[Experimental Value][Experimental Value]
Hexane0.11.9[Experimental Value][Experimental Value]

The experimental results should be interpreted in the context of the intermolecular forces discussed in Section 2. A high solubility in alcohols and DMSO would confirm the dominant role of hydrogen bonding. Conversely, low solubility in hexane and toluene would highlight the unfavorable energetics of disrupting the solvent-solvent interactions to accommodate the polar diol.

Conclusion for the Field

This guide provides a robust framework for understanding and determining the solubility of 4-Bromo-5-methyl-1,2-benzenediol in organic solvents. By combining a predictive analysis based on fundamental chemical principles with a rigorous, step-by-step experimental protocol, researchers are equipped to generate the critical data needed for successful process development. The methodologies described herein are self-validating and adhere to high standards of scientific integrity, ensuring that the generated solubility data is both accurate and reliable for applications ranging from synthetic chemistry to pharmaceutical formulation.

References

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis.
  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • e-journal.upi.edu. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • National Center for Biotechnology Information. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)benzene-1,2-diol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Bromobenzene-1,2-diol | 17345-77-6.
  • PubChem. (n.d.). 4-Bromocatechol. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-1,2-benzenediol | CAS 17345-77-6.
  • Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.

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Comparative Technical Guide: 4-Bromocatechol vs. 4-Bromo-5-methylcatechol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-Bromocatechol and 4-Bromo-5-methylcatechol , designed for researchers in medicinal chemistry and drug development.

Executive Summary

The catechol (1,2-benzenediol) moiety is a privileged scaffold in bioactive molecules, serving as a key pharmacophore in adrenergic receptor agonists, COMT inhibitors, and antioxidant systems.[1]

  • 4-Bromocatechol (4-BC) represents the "parent" halogenated scaffold.[2] It is sterically unencumbered and highly reactive in palladium-catalyzed cross-couplings, making it an ideal entry point for early-stage diversity-oriented synthesis.[2]

  • 4-Bromo-5-methylcatechol (4-B-5-MC) introduces a methyl group ortho to the bromine.[2] This seemingly minor structural change drastically alters the electronic landscape, steric profile, and metabolic stability of the molecule. It is often employed to block metabolic soft spots or to lock conformations in receptor-ligand interactions.[2]

This guide analyzes the divergent chemical behaviors, synthetic routes, and biological implications of these two congeners.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The introduction of the methyl group at the C5 position increases lipophilicity and electron density, affecting both solubility and redox potential.

Property4-Bromocatechol4-Bromo-5-methylcatechol
IUPAC Name 4-Bromo-1,2-benzenediol4-Bromo-5-methyl-1,2-benzenediol
CAS Registry 17345-77-6Not widely listed; typically synthesized
Molecular Weight 189.01 g/mol 203.03 g/mol
LogP (Predicted) ~2.2~2.7 (More Lipophilic)
pKa (OH) ~8.8 (Acidic due to Br)~9.1 (Me group donation weakens acidity)
Electronic State Electron-deficient ring (Inductive -I of Br)Balanced (Br withdrawal vs. Me donation)
Steric Profile Unhindered C-Br bondHindered C-Br bond (Ortho-Methyl)

Structural & Electronic Analysis: The "Ortho-Methyl" Effect[1]

The defining difference between these two compounds is the Ortho-Methyl Effect .[2] In 4-B-5-MC, the methyl group at position 5 exerts two critical influences:

  • Steric Hindrance: The methyl group occupies the space adjacent to the bromine atom. In metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), this hinders the approach of the palladium catalyst during the oxidative addition step, often requiring specialized ligands (e.g., SPhos, XPhos) compared to the generic PPh3 used for 4-BC.[1]

  • Metabolic Blocking: In biological systems, the C5 position in catechols is a potential site for hydroxylation or ring-opening.[2] Methylating this position blocks these metabolic pathways, potentially extending the half-life of the drug candidate.[2]

Visualization: Electronic & Steric Impact

The following diagram illustrates the directing effects and steric clashes inherent in the 5-methyl analog.

G Substrate1 4-Bromocatechol (Unhindered) Effect1 Rapid Oxidative Addition (Pd0 -> PdII) Substrate1->Effect1 Reactivity Metabolism1 C5 Available for Enzymatic Attack Substrate1->Metabolism1 Bio-fate Substrate2 4-Bromo-5-methylcatechol (Sterically Congested) Effect2 Slow Oxidative Addition (Requires Bulky Ligands) Substrate2->Effect2 Steric Clash Metabolism2 C5 Blocked by Methyl (Metabolic Stability) Substrate2->Metabolism2 Bio-fate

Caption: Comparison of steric accessibility and metabolic susceptibility. The 5-methyl group impedes catalysis but enhances metabolic stability.[2]

Synthetic Pathways[2][11][12][13]

Synthesis of these compounds requires distinct strategies to ensure regioselectivity.

Synthesis of 4-Bromocatechol

Direct Bromination: The standard route involves treating catechol with bromine or N-bromosuccinimide (NBS).[2]

  • Challenge: Catechol is highly electron-rich.[2] Over-bromination (dibromination) is a common side reaction.

  • Control: Use of exact stoichiometry (1.0 eq NBS) at low temperatures (-78°C to 0°C) in non-polar solvents (DCM/CHCl3) favors the mono-brominated product.[2]

Synthesis of 4-Bromo-5-methylcatechol

Regioselective Bromination of 4-Methylcatechol: Starting from 4-methylcatechol, the directing effects must be analyzed.[2]

  • 1-OH & 2-OH: Strong ortho/para directors.[2]

  • 4-Me: Weak ortho/para director.

  • Target: The C5 position is para to the C2-OH and ortho to the C4-Me.[2] This position is electronically activated and sterically accessible (though less so than C3, C5 is preferred over C3 due to the "vicinal" crowding at C3 between OH and Me).

Protocol Logic: Bromination of 4-methylcatechol predominantly yields the 5-bromo isomer due to the cooperative directing effect of the C2-hydroxyl and the C4-methyl group.[2]

Synthesis Start 4-Methylcatechol Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Reagent NBS (1.0 eq) / DCM -10°C Reagent->Intermediate Product 4-Bromo-5-methylcatechol (Major Isomer) Intermediate->Product Preferred (C5) Byproduct 3-Bromo Isomer (Minor - Steric) Intermediate->Byproduct Disfavored (C3)

Caption: Regioselective synthesis pathway. The C5 position is favored electronically and sterically over C3.

Reactivity Profile & Experimental Protocols

Cross-Coupling (Suzuki-Miyaura)

Scientific Insight: The methyl group in 4-B-5-MC creates a "molecular wall."[2] Standard ligands like triphenylphosphine (PPh3) are often too bulky to effectively coordinate Pd to the C-Br bond in the presence of the ortho-methyl group, or they fail to promote the reductive elimination step.[2]

Protocol Recommendation:

  • For 4-Bromocatechol: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.[2]

  • For 4-Bromo-5-methylcatechol: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2).[2] These electron-rich, bulky biaryl ligands facilitate oxidative addition into hindered aryl halides.[2]

Protocol: Suzuki Coupling of 4-Bromo-5-methylcatechol
  • Protection: First, protect the catechol hydroxyls as an acetonide (using 2,2-dimethoxypropane/pTSA) to prevent catalyst poisoning by the free phenols.

    • Why? Free catechols bind Pd(II) tightly, killing the catalytic cycle.

  • Setup: In a glovebox or under Argon, combine:

    • Protected Aryl Bromide (1.0 eq)

    • Boronic Acid (1.5 eq)[1]

    • Catalyst: XPhos Pd G2 (2-5 mol%)[2]

    • Base: K3PO4 (3.0 eq) - Anhydrous bases are preferred for hindered substrates.[2]

    • Solvent: 1,4-Dioxane/Water (4:[2][1]1) degassed.

  • Reaction: Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine.

  • Deprotection: Treat with 4M HCl in Dioxane to reveal the free catechol.

Oxidation to Quinones

Both compounds oxidize to their respective o-quinones.[2]

  • 4-BC Quinone: Highly electrophilic, prone to Michael addition by thiols (e.g., Glutathione).[2][1]

  • 4-B-5-MC Quinone: The methyl group reduces the electrophilicity of the adjacent carbon, potentially reducing off-target toxicity caused by covalent binding to cellular proteins.[2]

Biological Implications: COMT & Metabolism[2]

Catechol-O-Methyltransferase (COMT) is the primary enzyme responsible for deactivating catecholamines.[2] It transfers a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups (typically the meta position relative to the side chain).

  • 4-Bromocatechol: A standard substrate.[2][1][3] Rapidly methylated, leading to fast clearance.[1]

  • 4-Bromo-5-methylcatechol: The 5-methyl group introduces steric bulk near the hydroxyls.[2] While it does not abolish COMT activity, it can significantly alter the regioselectivity of methylation (3-OH vs 4-OH) and reduce the overall rate of metabolism (Vmax), thereby improving the pharmacokinetic (PK) profile.

References

  • LookChem. (2025). 4-Bromocatechol Chemical Properties and Uses. Retrieved from [Link]

  • PubChem. (2025).[4] 4-Bromocatechol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link][1]

  • Google Patents. (2014). Synthesis method of 4-methylcatechol (CN103864578A).

Sources

Technical Monograph: Antioxidant Properties & Synthesis of 4-Bromo-5-methylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-Bromo-5-methylbenzene-1,2-diol (4-Bromo-5-methylcatechol), a specialized catechol derivative. While natural marine bromophenols are well-documented antioxidants, this specific synthetic intermediate combines the lipophilic, membrane-permeable properties of halogenation with the electron-donating stability of a methyl group.

This document serves as a foundational reference for researchers investigating this compound as a radical scavenger or a metabolic intermediate. It details the synthesis via regioselective bromination , the physicochemical basis for its antioxidant activity , and validated protocols for assessing its redox potential.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The core efficacy of 4-Bromo-5-methylbenzene-1,2-diol lies in its modification of the catechol (1,2-benzenediol) pharmacophore. The ortho-hydroxyl groups provide the primary antioxidant engine, while the 4-bromo and 5-methyl substituents modulate the molecule's electronic environment and solubility profile.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 4-Bromo-5-methylbenzene-1,2-diolAlso: 4-Bromo-5-methylcatechol
CAS Registry 18863-72-4Verified via chemical inventory
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
Appearance Brown/Reddish SolidOxidizes slowly in air; store under inert gas
Solubility DMSO, Ethanol, AcetonitrileLimited water solubility due to Br/Me groups
pKa (Predicted) ~9.0 - 9.5Bromine (-I effect) slightly increases acidity vs. catechol
LogP (Predicted) ~2.3Enhanced lipophilicity vs. catechol (LogP 0.[1][2][3]88)

Mechanistic Basis of Antioxidant Activity[9]

The antioxidant capacity of 4-Bromo-5-methylbenzene-1,2-diol is driven by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . The substituents play a critical role in fine-tuning these pathways.

Structural Structure-Activity Relationship (SAR)
  • Catechol Moiety (The Engine): The vicinal hydroxyl groups allow for the formation of an intramolecular hydrogen bond, lowering the bond dissociation enthalpy (BDE) of the O-H bond. Upon oxidation, it forms a stable o-quinone.

  • Methyl Group (C5 Position): An electron-donating group (+I effect). It stabilizes the phenoxy radical intermediate through hyperconjugation, making the initial H-abstraction thermodynamically more favorable compared to unsubstituted bromocatechols.

  • Bromine Atom (C4 Position):

    • Electronic: Exerts an electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic protons, potentially facilitating proton-coupled electron transfer (PCET).

    • Lipophilic: The heavy halogen significantly increases the partition coefficient (LogP), allowing the molecule to penetrate lipid bilayers and scavenge peroxyl radicals within cell membranes (lipid peroxidation inhibition).

Redox Cycling Diagram

The following diagram illustrates the stepwise oxidation of the compound into its quinone form, the core of its radical scavenging action.

AntioxidantMechanism Compound 4-Bromo-5-methyl benzene-1,2-diol (Reduced Form) Radical Semiquinone Radical (Stabilized by -CH3) Compound->Radical HAT / -H• (Fast Step) Quinone 4-Bromo-5-methyl benzo-1,2-quinone (Oxidized Form) Radical->Quinone -e⁻ / -H⁺ (Second Oxidation) ROS ROS (R•) RH Inactivated Species (RH) ROS->RH Scavenged

Figure 1: Stepwise oxidation pathway. The methyl group stabilizes the semiquinone radical, while the bromine atom enhances lipophilicity for membrane interaction.

Experimental Protocols

Synthesis of 4-Bromo-5-methylbenzene-1,2-diol

Reference: Adapted from regioselective bromination protocols (Warmuth et al., Beilstein J. Org. Chem. 2021).[2][3][4]

Rationale: Direct bromination of catechols can lead to poly-bromination. Using N-Bromosuccinimide (NBS) in acetonitrile at controlled temperatures ensures regioselectivity at the para position relative to the methyl group (C4).

Protocol:

  • Reagents: 4-Methylcatechol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 4-methylcatechol in MeCN (0.5 M concentration).

    • Cool solution to 0°C (Ice bath) to suppress over-bromination.

    • Add NBS solution (in MeCN) dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 20 minutes.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.

  • Workup:

    • Quench with H₂O. Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄.

    • Concentrate in vacuo.

  • Purification: Silica gel column chromatography (Gradient: Hexane → 10% EtOAc/Hexane).

  • Validation: ¹H NMR (CDCl₃) should show two singlets in the aromatic region (due to para arrangement of protons).

DPPH Radical Scavenging Assay (Lipophilic Modification)

Standard aqueous protocols may precipitate this brominated compound. A methanolic system is required.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol (purple solution).

  • Sample Series: Prepare serial dilutions of 4-Bromo-5-methylbenzene-1,2-diol in Methanol (10 µM – 200 µM).

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in dark at RT for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Control: Trolox or Ascorbic Acid.
    

Comparative Analysis & Applications

The following table contextualizes the compound's activity against standard benchmarks. While specific IC50 values depend on the exact assay conditions, the relative performance is derived from structural electronic parameters.

Table 2: Comparative Antioxidant Profile
CompoundElectronic EffectLipophilicityPredicted Activity (vs. Catechol)
Catechol ReferenceLowBaseline
4-Methylcatechol +I (Stabilizing)ModerateHigher (Better radical stability)
4-Bromocatechol -I (Destabilizing)HighVariable (Better in lipids, worse in aqueous HAT)
4-Bromo-5-methylcatechol Balanced (-I / +I) High Optimal for Lipid Peroxidation
Workflow for Biological Evaluation

To fully validate the compound for drug development (e.g., as a neuroprotective agent or metabolic probe), the following workflow is recommended:

Workflow Start Synthesis & Purification (>98% Purity) ChemScreen Chemical Assays (DPPH / FRAP) Start->ChemScreen Phase 1 LipidScreen Lipid Peroxidation Assay (TBARS Model) ChemScreen->LipidScreen Phase 2 (If active) CellScreen Cellular ROS (HaCaT/HepG2) DCFH-DA Staining LipidScreen->CellScreen Phase 3 (Toxicity Check)

Figure 2: Sequential validation workflow from synthesis to cellular assay.

References

  • Warmuth, L., et al. (2021).[2] "Total synthesis of decarboxyaltenusin." Beilstein Journal of Organic Chemistry, 17, 224–228.[2] (Contains specific synthesis and NMR data for 4-Bromo-5-methylbenzene-1,2-diol).

  • Liu, M., et al. (2022).[5] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Antioxidants, 11(4), 786.[6] (Context on structure-activity relationships of brominated catechols).

  • PubChem. (2025).[1] "4-Bromobenzene-1,2-diol (Analogous Data)." National Library of Medicine.

  • Mondal, S., et al. (2022). "Chemo- and regioselective benzylic C(sp3)–H oxidation bridging the gap between hetero- and homogeneous copper catalysis." Frontiers in Chemistry, 10. (Cites synthesis of the target compound).

Sources

4-Bromo-5-methylcatechol suppliers and price for research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, sourcing strategy, and synthesis protocols for 4-Bromo-5-methylcatechol , a specialized intermediate used primarily in advanced polymer chemistry (e.g., polythiophene synthesis) and neurotrophic drug discovery.

Strategic Sourcing, Synthesis, and Application in Research

Part 1: Executive Summary & Chemical Profile

4-Bromo-5-methylcatechol (IUPAC: 4-Bromo-5-methylbenzene-1,2-diol) is a non-commodity, fine chemical intermediate.[1] Unlike its parent compound, 4-methylcatechol, it is rarely available as a stock item in standard catalogs (Sigma-Aldrich, Fisher, VWR). It is most frequently encountered as a transient intermediate synthesized in situ or prepared in-house for the functionalization of conductive polymers (e.g., P3HT derivatives) or as a scaffold for catechol-based bioactive agents.[1]

Key Technical Specifications:

Property Specification Notes
Chemical Name 4-Bromo-5-methylbenzene-1,2-diol Often referred to as 4-Bromo-5-methylcatechol
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
Parent Compound 4-Methylcatechol (CAS 452-86-8) Starting material for synthesis
Appearance Off-white to pale brown solid Oxidizes rapidly in air; store under Argon
Solubility DMSO, Methanol, DCM, THF Poor solubility in water; lipophilic

| Key Reactivity | Electrophilic Aromatic Substitution | The Br position allows for Grignard formation or Pd-catalyzed coupling |[2][3][4][5]

Part 2: Procurement & Sourcing Strategy

Status: Non-Catalog / Custom Synthesis Required Direct procurement of this specific regioisomer is difficult due to low commercial demand and high oxidative instability.[1] Commercial listings often conflate this compound with its resorcinol isomer (2-bromo-5-methyl-1,3-benzenediol).[1]

Option A: Commercial Sourcing (High Cost / High Risk)
  • Supplier Type: Custom Synthesis Houses (e.g., MolPort, eMolecules, specific Chinese CROs).

  • Estimated Price: $300 - $800 per gram (Custom quote basis).[1]

  • Lead Time: 4–8 weeks.

  • Risk Factor: High probability of regioisomer contamination (3-bromo vs. 5-bromo isomers) or oxidation during shipping.[1]

Option B: In-House Synthesis (Recommended)
  • Method: Electrophilic bromination of 4-methylcatechol.[1]

  • Estimated Cost: <$2.00 per gram (Material cost).[1]

  • Time: 24–48 hours.[1]

  • Purity Control: Complete control over recrystallization and handling.[1]

Decision Matrix: The following decision tree illustrates the logic for sourcing based on project scale and capabilities.

SourcingStrategy Start Requirement: 4-Bromo-5-methylcatechol QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100 mg QtyCheck->SmallScale LargeScale > 1 gram QtyCheck->LargeScale CustomSynth Outsource (Custom Synthesis) Cost: High ($$$) Lead Time: 4-8 Weeks SmallScale->CustomSynth No Synthesis Capability InHouse In-House Synthesis Cost: Low ($) Time: 2 Days SmallScale->InHouse Lab Available ChemCap Synthetic Chemistry Lab? LargeScale->ChemCap ChemCap->CustomSynth No ChemCap->InHouse Yes (Recommended)

Figure 1: Sourcing decision tree.[1] Due to instability and high custom costs, in-house synthesis is the preferred route for equipped laboratories.

Part 3: Synthesis Protocol (The "Make" Strategy)

This protocol is adapted from standard bromination procedures for electron-rich aromatics [1, 2]. The catechol moiety activates the ring, directing bromine to the position para to the hydroxyl group at C2 and ortho to the methyl group at C4.

Mechanism & Causality [1]
  • Substrate: 4-Methylcatechol (1,2-dihydroxy-4-methylbenzene).[1][2]

  • Reagent: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

  • Regioselectivity: The hydroxyl groups are strong ortho/para directors.[1] The C5 position is para to the C2-OH and ortho to the C4-Methyl, making it the most nucleophilic site. The C3 position is sterically hindered by the adjacent methyl and hydroxyl groups.

Step-by-Step Methodology

Reagents:

  • 4-Methylcatechol (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

  • Sodium bisulfite (NaHSO₃) (Quenching agent)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Flame-dry the glassware to remove moisture.

  • Dissolution: Dissolve 4-Methylcatechol (2.0 g, 16.1 mmol) in DCM (100 mL) . Cool the solution to 0°C using an ice bath.

    • Why: Low temperature improves regioselectivity and prevents over-bromination.

  • Bromination: Add Bromine (2.57 g, 16.1 mmol) dropwise over 30 minutes.

    • Observation: The solution will evolve HBr gas (ensure proper ventilation/scrubbing). The color will transition from dark red (Br₂) to pale yellow as bromine is consumed.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (Hexane/Ethyl Acetate 7:3).

  • Quenching: Add saturated aqueous NaHSO₃ (50 mL) to destroy excess bromine. The organic layer should become clear/pale.[1]

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 30 mL).[1]

    • Combine organic extracts and wash with brine.[1]

    • Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize the crude solid from a mixture of Hexane/Chloroform .

    • Target: White to off-white needles.[1]

    • Yield: Typically 85–95%.[1]

Validation (NMR):

  • ¹H NMR (CDCl₃): Look for two singlets in the aromatic region.[1] The loss of the specific coupling pattern of 4-methylcatechol confirms substitution. The protons at C3 and C6 will appear as singlets if C5 is brominated.

Part 4: Applications in Research
1. Polymer Chemistry (Conductive Polymers)

4-Bromo-5-methylcatechol is a precursor for functionalized polythiophenes.[1] It serves as an initiator or a monomeric unit in Grignard Metathesis (GRIM) polymerization.[1]

  • Workflow: Protection of diols (e.g., with TBDMS) → Grignard formation → Ni-catalyzed coupling.[1]

  • Significance: Allows the incorporation of redox-active catechol units into conductive backbones for sensors or adhesive electronics.[1]

2. Drug Discovery (Neurotrophic Agents)

Catechol derivatives, including 4-methylcatechol, are known inducers of Nerve Growth Factor (NGF) synthesis [3].[6]

  • Role: The 5-bromo derivative acts as a lipophilic analog to probe the binding pocket of the target receptor or enzyme (likely involving redox cycling).[1]

  • SAR Utility: The bromine atom provides a handle for further cross-coupling (Suzuki/Stille) to generate libraries of 5-substituted-4-methylcatechols.[1]

SynthesisPathway Substrate 4-Methylcatechol (CAS 452-86-8) Reagent Br2 / DCM 0°C Substrate->Reagent Intermediate Transition State (Electrophilic Attack at C5) Reagent->Intermediate Product 4-Bromo-5-methylcatechol (Target) Intermediate->Product Downstream Applications: - Polythiophene Initiators - NGF Inducer Analogs Product->Downstream

Figure 2: Synthetic pathway and downstream applications.[1][7] The reaction is a highly selective electrophilic aromatic substitution.

References
  • Ceunen, W. (2014).[1] Synthesis of poly(3-alkylthiophene)s with defined end-groups and molar mass. KU Leuven, Faculty of Science. (Describes the synthesis of 4-bromo-5-methyl-1,2-benzenediol as an initiator precursor).

  • Stowell, J. C., et al. (1984).[1] Beta-Haloacetals and Ketals.[1] Organic Syntheses, 62, 140. (General reference for bromination handling in organic synthesis).

  • Kaechi, K., et al. (1995).[1][6] Synthesis of Nerve Growth Factor by 4-Methylcatechol in Cultured Brain Cells. Journal of Pharmacology and Experimental Therapeutics. (Establishes the biological relevance of the 4-methylcatechol scaffold).

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of Brominated Methylcatechols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of brominated methylcatechols, intended for researchers in organic synthesis and drug development. We address a specific synthetic query—the synthesis of 4-Bromo-5-methylbenzene-1,2-diol from 4-methylcatechol—by first clarifying the governing principles of electrophilic aromatic substitution which preclude this direct transformation. We then provide a detailed, validated protocol for the logical and predictable synthesis of 5-Bromo-4-methylbenzene-1,2-diol from 4-methylcatechol using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. This guide emphasizes mechanistic understanding, procedural safety, and robust analytical validation, furnishing researchers with the expertise to control the regiochemical outcome of catechol bromination.

Introduction: Understanding Regioselectivity in Catechol Bromination

Brominated catechols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their preparation via electrophilic aromatic substitution (EAS) is a fundamental transformation; however, its success hinges on controlling the regioselectivity—the specific position at which the bromine atom is introduced.

The user request specifies the synthesis of 4-Bromo-5-methylbenzene-1,2-diol from 4-methylcatechol. However, a direct synthesis via electrophilic bromination is not chemically feasible. The positions of substituents on an aromatic ring are dictated by the directing effects of the groups already present. In 4-methylcatechol, the two hydroxyl (-OH) groups are potent activating, ortho, para-directing groups, while the methyl (-CH₃) group is a weaker activating, ortho, para-director.

  • Directing Effects in 4-Methylcatechol: The powerful activating nature of the hydroxyl groups at positions 1 and 2 dominates the reaction. Electrophilic attack is favored at positions that are ortho or para to these groups. The most activated and sterically accessible position on the 4-methylcatechol ring is C5, which is para to the C2-hydroxyl group.

  • Predicted vs. Requested Product: Therefore, the electrophilic bromination of 4-methylcatechol is predicted to yield 5-Bromo-4-methylbenzene-1,2-diol . To synthesize the requested 4-Bromo-5-methylbenzene-1,2-diol , one would need to start with 3-methylcatechol , where the C4 position is activated and sterically accessible.

This guide provides a robust protocol for the synthesis of the scientifically predicted product, 5-Bromo-4-methylbenzene-1,2-diol , from 4-methylcatechol. We employ N-Bromosuccinimide (NBS) as the brominating agent, which offers superior selectivity and safer handling compared to elemental bromine, especially for highly activated systems like phenols and catechols.[1][2][3][4]

Figure 1: Clarification of Synthetic Pathways

cluster_0 Predicted Reaction (This Protocol) cluster_1 Requested Product's Correct Pathway 4-MeCatechol 4-Methylcatechol 5-Br-4-MeCatechol 5-Bromo-4-methylbenzene-1,2-diol 4-MeCatechol->5-Br-4-MeCatechol  + NBS (Electrophilic Aromatic Substitution) 3-MeCatechol 3-Methylcatechol 4-Br-5-MeCatechol 4-Bromo-5-methylbenzene-1,2-diol 3-MeCatechol->4-Br-5-MeCatechol  + NBS (Electrophilic Aromatic Substitution)

Caption: Reaction schemes illustrating the correct synthesis pathways.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-methylcatechol with NBS proceeds via a classic electrophilic aromatic substitution mechanism. In a polar solvent like acetonitrile, NBS can generate a source of electrophilic bromine (Br⁺). The electron-rich catechol ring acts as a nucleophile, attacking the electrophilic bromine. This attack preferentially occurs at the C5 position due to the strong para-directing effect of the C2-hydroxyl group. The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, then loses a proton to restore aromaticity, yielding the final product.[5][6]

Figure 2: Mechanism of Bromination

G start 4-Methylcatechol + NBS intermediate Sigma Complex (Resonance Stabilized) start->intermediate Electrophilic Attack at C5 product 5-Bromo-4-methylbenzene-1,2-diol intermediate->product Deprotonation (Restores Aromaticity) succinimide Succinimide intermediate->succinimide Proton Transfer

Caption: Mechanism of NBS bromination of 4-methylcatechol.

Experimental Application & Protocols

This section details the complete workflow for the synthesis, purification, and characterization of 5-Bromo-4-methylbenzene-1,2-diol.

Overall Experimental Workflow

The procedure begins with the careful setup of the reaction under an inert atmosphere, followed by controlled addition of the brominating agent. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated through an aqueous workup and extraction, then purified by recrystallization. The final structure is confirmed using standard analytical techniques.

Figure 3: Experimental Workflow

A 1. Reagent Preparation (4-Methylcatechol in Acetonitrile) B 2. Reaction Setup (Inert Atmosphere, 0°C) A->B C 3. NBS Addition (Portion-wise) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Aqueous Workup (Quench with Na₂S₂O₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Step-by-step workflow for the synthesis of 5-Bromo-4-methylbenzene-1,2-diol.

Materials and Equipment
Reagents & Solvents Grade Supplier Key Properties
4-Methylcatechol (C₇H₈O₂)>98%Sigma-AldrichM.W.: 124.14 g/mol
N-Bromosuccinimide (NBS)>99%Acros OrganicsM.W.: 177.98 g/mol
Acetonitrile (CH₃CN)AnhydrousFisher ScientificSolvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
HexanesACS GradeVWRRecrystallization Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeSigma-AldrichQuenching Agent
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying Agent
Deionized WaterN/AIn-house
Equipment Description
Round-bottom flasks50 mL and 100 mL
Magnetic stirrer and stir bars
Ice bathFor temperature control
Glass funnel, Separatory funnel
TLC platesSilica gel 60 F₂₅₄
Rotary evaporatorFor solvent removal
Filtration apparatusBüchner funnel and filter paper
Analytical Balance4-decimal place
NMR Spectrometer, Mass SpectrometerFor characterization
Melting Point Apparatus
Step-by-Step Synthesis Protocol

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcatechol (1.24 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq.) to the cooled solution in small portions over 15 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material (4-methylcatechol) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, pour the mixture into a 250 mL beaker containing 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NBS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic layers and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Expected Results
Parameter Value
Product Name 5-Bromo-4-methylbenzene-1,2-diol
Appearance Off-white to pale brown crystalline solid
Expected Yield 75-85%
Melting Point Approx. 110-114 °C (Literature values may vary)
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol

Safety & Handling

  • 4-Methylcatechol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. A strong oxidizer. Handle with care and avoid inhalation of dust.[9]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Ethyl Acetate / Hexanes: Highly flammable liquids. Use in a fume hood away from ignition sources.

  • General Precautions: All operations involving liquid bromine or NBS should be conducted in a chemical fume hood.[8] Ensure an emergency eyewash and shower are accessible. A spill kit containing a neutralizing agent like sodium thiosulfate should be readily available.[7][10]

Troubleshooting

Problem Possible Cause Solution
Low or No Reaction Inactive NBS; insufficient reaction time.Use freshly recrystallized NBS.[9] Allow the reaction to stir for a longer duration at room temperature, monitoring by TLC.
Formation of Multiple Products (Dibromination) Reaction temperature too high; excess NBS.Maintain the reaction temperature at 0°C during NBS addition. Use exactly 1.0 equivalent of NBS.
Product Fails to Crystallize Product is impure; incorrect solvent system.Re-purify the crude product using silica gel column chromatography. Experiment with different recrystallization solvent pairs (e.g., Dichloromethane/Hexane).
Product Darkens Significantly Oxidation of the catechol moiety.Catechols can be sensitive to air oxidation.[11][12] Perform the reaction and workup promptly. Store the final product under an inert atmosphere.

References

  • YouTube. (2024). Bromination safety. 13

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. 14

  • RSC Education. Handling liquid bromine and preparing bromine water. 7

  • Journal of the American Chemical Society. Bromination of Catechol. Link

  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. 8

  • SAFETY DATA SHEET (SDS). (2021). Name of chemical: BROMINE (Br2). 10

  • Carl ROTH. Safety Data Sheet: Bromine. 15

  • BLDpharm. 18863-72-4|4-Bromo-5-methylbenzene-1,2-diol. 16

  • Wikipedia. N-Bromosuccinimide. Link

  • N-Bromosuccinimide. (2019). 9

  • ChemicalBook. (2024). How does NBS work in organic chemistry?. Link

  • Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. 17

  • Common Organic Chemistry. Bromination - Common Conditions. 3

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Link

  • PubMed. Chemical and enzymatic oxidation of 4-methylcatechol in the presence and absence of L-serine. Spectrophotometric determination of intermediates. Link

  • ResearchGate. (2025). Oxidation of 4-Methylcatechol: Implications for the Oxidation of Catecholamines. Link

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Link

  • Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. Link

Sources

Technical Application Note: Precision Demethylation of 4-Bromo-5-Methylveratrole via Boron Tribromide

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the optimized protocol for the complete demethylation of 4-bromo-5-methylveratrole to synthesize 4-bromo-5-methylcatechol . While hydrobromic acid (HBr) and pyridinium chloride are classical reagents for ether cleavage, they often require harsh thermal conditions incompatible with sensitive halogenated substrates. Boron tribromide (


) offers a superior, mild alternative, facilitating quantitative cleavage at low-to-ambient temperatures while preserving the aryl bromide functionality. This guide addresses the specific electronic challenges posed by the electron-withdrawing bromine substituent and provides a self-validating workflow for high-purity isolation.

Mechanistic Insight & Chemical Strategy

The Substrate Challenge

The starting material, 4-bromo-5-methylveratrole, contains two methoxy groups electronically modulated by an ortho-methyl group (electron-donating) and a meta/para-bromo group (electron-withdrawing).

  • Electronic Deactivation: The bromine atom exerts an inductive withdrawing effect (-I), slightly reducing the Lewis basicity of the ether oxygens. This necessitates a strictly anhydrous environment and a controlled excess of Lewis acid to drive the equilibrium.

  • Chemomimesis: Unlike metal-halogen exchange reagents (e.g., n-BuLi),

    
     is an electrophilic reagent. Consequently, the aryl-bromide bond remains spectator-stable under these conditions, preventing unwanted debromination.
    
Reaction Mechanism

The transformation proceeds via a rapid Lewis acid-base adduct formation, followed by a rate-determining nucleophilic attack (typically


-like) by the bromide ion on the methyl group.

G Substrate 4-Bromo-5-methylveratrole Complex Borate Complex (Ar-O(+)-B(-)-Br3) Substrate->Complex Coordination BBr3 BBr3 (Lewis Acid) BBr3->Complex Transition Me-Br Cleavage (SN2 Attack) Complex->Transition Activation Intermediate Aryl Borate Ester (Ar-O-BBr2) Transition->Intermediate - MeBr Hydrolysis Hydrolysis (H2O Quench) Intermediate->Hydrolysis Quenching Product 4-Bromo-5-methylcatechol Hydrolysis->Product Release

Figure 1: Mechanistic pathway of


-mediated demethylation.[1][2][3] The cycle repeats for the second methoxy group.[4]

Materials & Safety Protocols

Critical Safety Warnings
  • Pyrophoric Hazard:

    
     reacts violently with water, generating HBr gas and heat.[5] It may ignite organic solvents if quenched too rapidly.
    
  • Corrosivity: Causes severe skin burns and eye damage. All operations must be performed in a functioning fume hood.

  • Inhalation: HBr gas is toxic.[6][7] A scrubber or efficient ventilation is mandatory.

Reagent Specifications
ReagentSpecificationRole
4-Bromo-5-methylveratrole >98% PuritySubstrate
Boron Tribromide (

)
1.0 M in Dichloromethane (DCM)Reagent (Safer than neat)
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Methanol (MeOH) HPLC GradeQuenching Agent
Sodium Bicarbonate (

)
Saturated Aqueous SolutionNeutralization

Experimental Protocol

Stoichiometry & Setup

To ensure complete conversion of both methoxy groups, use 2.5 to 3.0 equivalents of


 relative to the substrate. The excess accounts for potential moisture and ensures the reaction kinetics are not stalled by the formation of stable borate intermediates.
Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with 4-bromo-5-methylveratrole (1.0 eq) and anhydrous DCM (0.2 M concentration relative to substrate).

  • Cooling: Submerge the flask in an ice/water bath (0 °C) or acetone/dry ice bath (-78 °C) if high selectivity is required (though 0 °C is standard for complete demethylation). Stir for 15 minutes.

  • Addition: Using a glass syringe (plastic is incompatible with neat

    
    , but acceptable for brief contact with dilute solutions; glass is preferred), add 
    
    
    
    solution
    (3.0 eq) dropwise over 20–30 minutes.
    • Observation: The solution may turn yellow or orange. Fuming will occur if the system is not sealed properly.

Phase 2: Reaction Progression
  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT, ~23 °C).

  • Monitoring: Stir at RT for 3–12 hours.

    • QC Check: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and the catechol product (
      
      
      
      ) will appear as a streak (due to acidity) or distinct spot.
Phase 3: Quenching & Isolation (Critical Step)
  • Cooling: Return the reaction flask to the ice bath (0 °C).

  • Quench: Extremely slowly add MeOH (approx. 5 mL per gram of substrate) dropwise.

    • Caution: Vigorous evolution of HBr gas and heat will occur.[8] Do not rush this step.

  • Hydrolysis: After gas evolution ceases, add water (equal volume to organic solvent) and stir for 30 minutes to break down boron-catechol complexes.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[8][9][10][11] Extract the aqueous layer 2x with DCM.

  • Purification: Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow Start Start: Anhydrous Setup (N2 Atmosphere) Dissolve Dissolve Substrate in DCM (0.2 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBBr3 Add BBr3 (3.0 eq) Dropwise Cool->AddBBr3 Warm Warm to RT Stir 3-12h AddBBr3->Warm Check TLC Check (Complete Conversion?) Warm->Check Check->Warm No (Stir longer) Quench Quench with MeOH (0°C, Exothermic!) Check->Quench Yes Workup Aqueous Workup & Extraction Quench->Workup End Isolate Catechol Workup->End

Figure 2: Operational workflow for the demethylation process.

Validation & Troubleshooting

Self-Validating Quality Control

The success of the reaction can be confirmed via NMR spectroscopy.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Loss of Signal: Disappearance of two singlets around

      
       3.7–3.9 ppm (Methoxy groups).
      
    • New Signal: Appearance of broad singlets around

      
       9.0–10.0 ppm (Phenolic -OH), exchangeable with 
      
      
      
      .
    • Aromatic Region: The aromatic protons (H-3 and H-6) will shift slightly upfield due to the increased electron-donating character of -OH vs -OMe.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reaction Moisture contaminationEnsure glassware is oven-dried; check

line.
Incomplete Reaction Old

reagent

hydrolyzes over time.[9] Use fresh reagent or increase equivalents to 4.0.
"Sticky" Product Boron complex retentionExtend the hydrolysis time with water/MeOH. Perform an acid wash (1M HCl) during extraction.
Debromination Trace Pd contaminationEnsure reaction vessel is free of transition metals.

alone does not debrominate.[8]

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Demethylation Mechanism. Retrieved October 26, 2023. Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[12] Cleavage of Ethers. Synthesis, 1983(04), 249-282. Link

  • Sigma-Aldrich. (n.d.). Boron Tribromide Safety Data Sheet. Retrieved October 26, 2023. Link

Sources

Application Notes and Protocols for the Use of 4-Bromo-5-methylcatechol in Boronic Acid Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-5-methylcatechol as a recognition element in the development of boronic acid sensors. This document outlines the underlying scientific principles, detailed experimental protocols for synthesis and sensor fabrication, and methods for analyte detection.

Introduction: The Promise of Substituted Catechols in Boronic Acid Sensing

Boronic acids are a class of compounds that have garnered significant interest in the field of molecular recognition and sensing due to their unique ability to reversibly bind with 1,2- and 1,3-diols to form stable cyclic esters.[1][2] This specific interaction forms the basis for a wide array of sensors for biologically relevant molecules containing diol moieties, such as carbohydrates and glycoproteins.[1][3]

Catechols, as aromatic 1,2-diols, are excellent binding partners for boronic acids.[4][5] The formation of the boronate ester with a catechol can be transduced into a measurable signal, commonly through electrochemical or optical methods.[2][4] The choice of catechol derivative is critical as its electronic and steric properties can significantly influence the binding affinity, selectivity, and signaling mechanism of the sensor.

This guide focuses on 4-bromo-5-methylcatechol, a substituted catechol with intriguing potential for boronic acid sensor development. The electron-withdrawing nature of the bromine atom and the electron-donating methyl group on the catechol ring are hypothesized to modulate the acidity of the hydroxyl groups and the redox potential of the molecule. This fine-tuning can lead to enhanced binding constants with boronic acids and improved electrochemical signaling properties, making it a promising candidate for creating highly sensitive and selective sensors.

Part 1: Synthesis of 4-Bromo-5-methylcatechol

A reliable synthesis of 4-bromo-5-methylcatechol is crucial for its application in sensor development. The following protocol is adapted from established methods for the bromination of substituted catechols.

Protocol 1: Synthesis of 4-Bromo-5-methylcatechol

Materials:

  • 4-Methylcatechol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylcatechol (1 equivalent) in anhydrous acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Bromination: Slowly add N-Bromosuccinimide (1 equivalent) to the solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-bromo-5-methylcatechol.

  • Characterization: Confirm the structure and purity of the synthesized 4-bromo-5-methylcatechol using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Fabrication of an Electrochemical Boronic Acid Sensor

The redox activity of the catechol moiety allows for the development of an electrochemical sensor. The following protocol describes the modification of a glassy carbon electrode (GCE) with 4-bromo-5-methylcatechol to create a sensor for boronic acids.

Protocol 2: Fabrication of a 4-Bromo-5-methylcatechol Modified Electrode

Materials:

  • Glassy Carbon Electrode (GCE)

  • 4-Bromo-5-methylcatechol

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.05 µm) for polishing

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution

  • Phosphate buffer solution (PBS), pH 7.4

Procedure:

  • Electrode Polishing: Polish the GCE with 0.05 µm alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina particles.

  • Electrochemical Cleaning: Electrochemically clean the polished GCE by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Electrode Modification:

    • Prepare a 10 mM solution of 4-bromo-5-methylcatechol in DMF.

    • Immobilize the 4-bromo-5-methylcatechol onto the GCE surface by drop-casting a small volume (e.g., 5 µL) of the solution and allowing the solvent to evaporate at room temperature.

  • Electrochemical Characterization:

    • Characterize the modified electrode in a PBS solution (pH 7.4) using cyclic voltammetry (CV) to observe the redox peaks of the immobilized catechol.

    • Use electrochemical impedance spectroscopy (EIS) to characterize the charge transfer resistance of the modified electrode surface.

Diagram 1: Experimental Workflow for Sensor Fabrication and Testing

G cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_test Sensor Testing p1 Polish GCE p2 Clean GCE p1->p2 m1 Drop-cast 4-Bromo-5-methylcatechol p2->m1 m2 Dry at Room Temperature m1->m2 t1 Characterize in PBS m2->t1 t2 Add Boronic Acid Analyte t1->t2 t3 Measure Electrochemical Response t2->t3

Caption: Workflow for the fabrication and testing of the 4-Bromo-5-methylcatechol modified electrode.

Part 3: Detection of a Boronic Acid Analyte

The fabricated sensor can be used to detect the presence of boronic acids in a sample. The binding of the boronic acid to the immobilized catechol will alter the electrochemical properties of the electrode surface, providing a measurable signal.

Protocol 3: Electrochemical Detection of a Model Boronic Acid

Materials:

  • 4-Bromo-5-methylcatechol modified GCE

  • Phosphate buffer solution (PBS), pH 7.4

  • Stock solution of a model boronic acid (e.g., phenylboronic acid)

  • Electrochemical workstation

Procedure:

  • Baseline Measurement: Record the cyclic voltammogram (CV) and differential pulse voltammogram (DPV) of the modified electrode in a PBS solution (pH 7.4). This will serve as the baseline signal.

  • Analyte Addition: Add a known concentration of the boronic acid analyte to the electrochemical cell.

  • Signal Measurement: After a short incubation period to allow for binding, record the CV and DPV of the electrode again.

  • Data Analysis:

    • Observe the changes in the peak current and/or peak potential of the catechol redox couple upon addition of the boronic acid.

    • A decrease in the peak current is expected due to the formation of the boronate ester, which can hinder electron transfer.

    • Plot the change in current as a function of the boronic acid concentration to generate a calibration curve.

  • Control Experiment: Perform a control experiment with an unmodified GCE or a GCE modified with a compound that does not bind to boronic acids to ensure the observed signal change is specific to the catechol-boronic acid interaction.

Diagram 2: Sensing Mechanism

G cluster_sensor Sensor Surface cluster_complex Binding Event Catechol 4-Bromo-5- methylcatechol Complex Boronate Ester Altered Redox Properties Boronic_Acid Boronic Acid Analyte Boronic_Acid->Catechol Binding

Caption: Interaction of boronic acid with the immobilized catechol, leading to a change in redox properties.

Expected Results and Data Interpretation

The successful fabrication of the sensor and the specific binding of boronic acid should result in predictable changes in the electrochemical signal.

ParameterExpected Change upon Boronic Acid BindingRationale
Cyclic Voltammetry (CV) Peak Current DecreaseFormation of the boronate ester complex can sterically hinder the access of counter-ions to the electrode surface, impeding electron transfer.
Differential Pulse Voltammetry (DPV) Peak Current DecreaseDPV is a more sensitive technique that will also reflect the decreased rate of electron transfer upon complex formation.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct) IncreaseThe formation of the insulating boronate ester layer on the electrode surface increases the resistance to charge transfer.

These changes should be proportional to the concentration of the boronic acid, allowing for quantitative analysis. The sensor's performance, including its limit of detection (LOD), sensitivity, and selectivity, can be determined from the calibration curve and by testing against potential interfering species.

Conclusion and Future Perspectives

This guide provides a foundational framework for the development of boronic acid sensors using 4-bromo-5-methylcatechol. The proposed protocols for synthesis, sensor fabrication, and analyte detection are based on well-established principles in electrochemistry and molecular recognition. The unique electronic properties imparted by the bromo and methyl substituents on the catechol ring offer exciting possibilities for creating sensors with enhanced performance characteristics.

Future research could focus on optimizing the sensor fabrication process, exploring different immobilization strategies, and evaluating the sensor's performance for the detection of specific biologically relevant boronic acids or diol-containing analytes in complex matrices. The principles outlined in these application notes can be extended to the development of other substituted catechol-based sensors for a wide range of applications in diagnostics, drug discovery, and environmental monitoring.

References

  • Li, D., et al. (2019). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 9(4), 133. [Link]

  • Li, D., et al. (2018). Boronic acid sensors with double recognition sites: a review. Analyst, 143(22), 5376-5389. [Link]

  • Gao, W., et al. (2021). Boronic acid sensors with double recognition sites: a review. Analyst, 146(1), 22-38. [Link]

  • Frasco, M. F., & Piedade, M. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 64. [Link]

  • Wu, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28415-28433. [Link]

  • Zhong, Y., et al. (2012). A new boronic acid based fluorescent reporter for catechol. Bioorganic & Medicinal Chemistry Letters, 22(23), 7179-7182. [Link]

  • Chaicham, A., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(50), 28415-28433. [Link]

  • Pizer, R., & Babcock, L. (1983). Mechanism of the complexation of boron acids with catechol and substituted catechols. Inorganic Chemistry, 22(23), 3475-3478. [Link]

  • Wang, B., et al. (2019). Sequence Programming with Dynamic Boronic Acid/Catechol Binary Codes. Journal of the American Chemical Society, 141(35), 13816-13824. [Link]

  • Suzuki, Y., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(4), 2246-2254. [Link]

  • Zhang, Y., et al. (2013). KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. Chemical Papers, 67(5), 586-593. [Link]

  • Singhal, R., et al. (2010). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 20(1), 317-328. [Link]

  • Anslyn, E. V., et al. (2018). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 51(9), 2146-2157. [Link]

  • A method for synthesizing 4-methylc
  • Preparation method of 4-methylc
  • Synthesis of 4-methylcatechol. PrepChem. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-5-methylcatechol with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of 4-aryl-5-methylcatechols represents a critical endeavor in medicinal chemistry and materials science. These scaffolds are prevalent in a variety of biologically active natural products and pharmaceutical agents, exhibiting a range of activities from antioxidant to anticancer properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, making it an ideal candidate for the arylation of 4-Bromo-5-methylcatechol.

However, the presence of the free catechol hydroxyl groups on the aromatic ring introduces a significant challenge. These acidic protons can interfere with the catalytic cycle of the Suzuki-Miyaura reaction, potentially leading to catalyst deactivation, reduced yields, and undesired side reactions. This guide provides a comprehensive overview of two primary strategies to address this challenge: the direct coupling of unprotected 4-Bromo-5-methylcatechol and a more robust, albeit longer, approach involving the use of a protecting group for the catechol moiety. The choice between these pathways will depend on the specific aryl boronic acid used, the scale of the reaction, and the overall synthetic strategy.

PART 1: Mechanistic Considerations in the Presence of Free Hydroxyl Groups

The classical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The free hydroxyl groups of the catechol can influence each of these steps:

  • Oxidative Addition: The electron-donating nature of the hydroxyl groups can increase the electron density on the aryl bromide, potentially slowing down the oxidative addition of the palladium(0) catalyst to the C-Br bond.[2]

  • Transmetalation: The base required for the activation of the boronic acid can also deprotonate the catechol hydroxyls, forming a phenoxide. This can alter the reaction environment and potentially coordinate to the palladium center, affecting the rate and efficiency of the transmetalation step.

  • Catalyst Deactivation: The formation of palladium phenoxide species can, in some cases, lead to the formation of inactive catalyst species, thereby halting the catalytic cycle.

To mitigate these effects, careful selection of the catalyst, ligand, and base is paramount for the successful direct coupling of unprotected catechols.

PART 2: Strategy 1 - Direct Coupling of Unprotected 4-Bromo-5-methylcatechol

Recent advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the direct coupling of unprotected phenols more feasible.[3][4] This approach is atom-economical and avoids the additional steps of protection and deprotection.

Causality Behind Experimental Choices for Direct Coupling:
  • Catalyst and Ligand: The use of palladium catalysts with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) is often crucial.[3] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species, preventing decomposition.

  • Base Selection: Stronger, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have proven effective in couplings with phenolic substrates.[5][6] The "cesium effect" is a well-documented phenomenon where cesium salts can enhance reaction rates and yields in palladium-catalyzed couplings, though the exact mechanism is still a subject of research.[5][7]

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, THF/water, or toluene/water.[8]

Detailed Protocol for Direct Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction and Workup A Combine 4-Bromo-5-methylcatechol (1.0 eq.), aryl boronic acid (1.2-1.5 eq.), and base (2.0-3.0 eq.) in a reaction vessel. B Add solvent mixture (e.g., dioxane/water 4:1). A->B C Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. B->C D Add Pd catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and ligand (e.g., SPhos, 2-6 mol%) under an inert atmosphere. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. D->E F Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. E->F G Dry the organic layer, concentrate in vacuo, and purify by column chromatography. F->G caption Workflow for Direct Suzuki-Miyaura Coupling

Caption: Workflow for Direct Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-5-methylcatechol

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 4-Bromo-5-methylcatechol (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) to the vessel.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%) and add them to the reaction vessel against a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methylcatechol.

Data Presentation: Typical Conditions for Direct Coupling
Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10075-85
4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)9080-90
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ (3)SPhos (6)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10065-75
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF/H₂O (4:1)8070-80

Yields are approximate and may vary based on reaction scale and purity of reagents.

PART 3: Strategy 2 - Coupling of Protected 4-Bromo-5-methylcatechol

For sensitive substrates or when the direct coupling yields are low, a protection strategy is a reliable alternative. This involves masking the catechol hydroxyls with a protecting group that is stable to the Suzuki-Miyaura reaction conditions and can be selectively removed later.

Choosing a Suitable Protecting Group:

An ideal protecting group for this purpose should be:

  • Easy to install in high yield.

  • Stable to the basic and catalytic conditions of the Suzuki coupling.

  • Readily cleaved under mild conditions that do not affect the newly formed biaryl bond.

The acetonide is an excellent choice for protecting catechols. It is formed by reacting the catechol with acetone or 2,2-dimethoxypropane under acidic catalysis and is stable to a wide range of reaction conditions, including the basic environment of the Suzuki coupling.[9] It can be easily removed with mild acid.[9] Another option is the methoxymethyl (MOM) ether , which is also stable to basic conditions and can be removed with acid.[10][11]

Workflow for the Protected Strategy

G cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection A Protect the hydroxyl groups of 4-Bromo-5-methylcatechol (e.g., as an acetonide). B Perform the Suzuki-Miyaura coupling of the protected catechol with the desired aryl boronic acid. A->B C Remove the protecting group under mild acidic conditions to yield the final 4-aryl-5-methylcatechol. B->C caption Workflow for the Protected Suzuki-Miyaura Coupling Strategy

Caption: Workflow for the Protected Suzuki-Miyaura Coupling Strategy

Detailed Protocols for the Protected Route

Protocol 2A: Acetonide Protection of 4-Bromo-5-methylcatechol

  • To a solution of 4-Bromo-5-methylcatechol (1.0 eq.) in anhydrous acetone, add 2,2-dimethoxypropane (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate in vacuo and purify by column chromatography to yield the acetonide-protected catechol.

Protocol 2B: Suzuki-Miyaura Coupling of Acetonide-Protected 4-Bromo-5-methylcatechol

This protocol is similar to the direct coupling protocol, but with the protected starting material. Milder bases like K₂CO₃ can often be used.

  • Follow the procedure outlined in the "Detailed Protocol for Direct Suzuki-Miyaura Coupling," using the acetonide-protected 4-Bromo-5-methylcatechol as the starting material.

  • A standard palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) can often be used effectively with protected substrates.

Protocol 2C: Deprotection of the Acetonide

  • Dissolve the acetonide-protected biaryl product in a mixture of THF and 1M aqueous HCl (e.g., 3:1 v/v).

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate in vacuo and purify if necessary to obtain the final 4-aryl-5-methylcatechol.

Data Presentation: Typical Conditions for Protected Coupling
Aryl Boronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9090-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)DMF/H₂O (5:1)10092-98
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/H₂O (5:1)10085-95
3,5-Dimethylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)THF/H₂O (4:1)8088-96

Yields are for the coupling step only and are typically higher and more reproducible than the direct coupling method.

Conclusion and Recommendations

The choice between direct and protected Suzuki-Miyaura coupling of 4-Bromo-5-methylcatechol is a strategic one. For rapid library synthesis and when using robust aryl boronic acids, the direct coupling approach, leveraging modern catalyst systems, can be highly efficient. However, for more sensitive substrates, larger scale synthesis, or when reproducibility is paramount, the protected strategy, despite its additional steps, offers a more reliable and often higher-yielding route. Researchers should consider the factors outlined in this guide to select the most appropriate method for their specific synthetic goals.

References

  • Liu, et al. (2023). Preformed Pd(II)
  • BenchChem. (2025).
  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 44(8), 624–636.
  • Che, C., & Huang, J. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 24(21), 5037–5043.
  • Ghorbani-Vaghei, R., & Veisi, H. (2013).
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Blaser, H. U., & Indolese, A. F. (2019). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 24(17), 3051.
  • Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Huddersfield.
  • Dehli, J. R., Legros, J., & Bolm, C. (2005). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Chemistry–A European Journal, 11(23), 7085-7091.
  • Google Patents. (2012).
  • Welmers, M. S., & DeVasher, R. E. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Rose-Hulman Institute of Technology.
  • Bedford, R. B., & Haddow, M. F. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2186–2196.
  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Anderson, K. W., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27304-27310.
  • Nakao, Y., & Sakaki, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844.
  • Anderson, K. W., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27304-27310.
  • AdiChemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Ranu, B. C., & Saha, A. (2017). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 23(68), 17234-17253.
  • Welmers, M. S., & DeVasher, R. E. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Rose-Hulman Institute of Technology.
  • Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reeve, J. T., & Reiss, P. J. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Organic letters, 13(23), 6248–6251.
  • Bolm, C., & Hildebrand, J. P. (2001). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of organic chemistry, 66(17), 5819–5827.
  • Beutling, U., & Beller, M. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4485–4496.
  • Widenhoefer, R. A., & Zhong, H. A. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of organic chemistry, 71(13), 5026–5029.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical reviews, 110(4), 2427–2461.
  • Organic Chemistry. (2022, January 19). MOM Protecting Group Addition [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
  • Li, W., & Burke, S. D. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in current chemistry, 374(6), 70.
  • Ahmad, G., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3051.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.

Sources

Troubleshooting & Optimization

stability of brominated catechols under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, degradation mechanisms, and handling protocols for brominated catechols (e.g., 4-bromocatechol) under basic conditions.

Topic: Stability & Handling of Brominated Catechols in Basic Media Ticket Type: Advanced Troubleshooting & Method Development Applicable Compounds: 4-Bromocatechol, 3-Bromocatechol, Brominated Dopamine analogs.[1]

Executive Summary: The Core Problem

The Paradox of Bromination: While bromine is an electron-withdrawing group (EWG) that theoretically stabilizes the aromatic ring against certain electrophilic attacks, it significantly destabilizes catechols in basic solution.

  • Acidity Shift: Bromine lowers the pKa of the phenolic hydroxyls (pKa ~8.8 vs. ~9.3 for unsubstituted catechol). This means brominated catechols deprotonate at a lower pH, significantly increasing the concentration of the reactive phenolate anion.

  • Redox Cycling: The phenolate anion is the species that reacts with molecular oxygen (

    
    ). Once deprotonated, it rapidly auto-oxidizes to the ortho-quinone.[1]
    
  • Runaway Polymerization: The resulting brominated ortho-quinone is a potent electrophile (Michael acceptor).[1] It reacts rapidly with unoxidized catechol or other nucleophiles to form insoluble "melanin-like" polymers (tars).[1]

Mechanism of Degradation

The following diagram illustrates the degradation cascade. Note that the presence of Base (


) and Oxygen (

) are the co-conspirators in this pathway.

Bromocatechol_Degradation Cat Brominated Catechol (Stable in Acid) Anion Catecholate Monoanion (Highly Reactive) Cat->Anion Base (pH > 8.5) Radical Semiquinone Radical Anion->Radical O2 (Auto-oxidation) Quinone Ortho-Quinone (Electrophile) Radical->Quinone - e- Quinone->Cat Disproportionation Polymer Insoluble Polymer (Black Tar) Quinone->Polymer Michael Addition (Crosslinking)

Figure 1: The auto-oxidation cascade of brominated catechols in alkaline environments.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned black/dark brown within minutes of adding base."

Diagnosis: Rapid auto-oxidation to ortho-quinone followed by polymerization.[1] The Science: You have exceeded the pKa of the first hydroxyl group (~8.8). In the presence of trace oxygen, the phenolate converts to a quinone. The black color is a complex mixture of oligomers (similar to polydopamine formation). Corrective Action:

  • Degas Solvents: Sparge all basic solutions with Argon/Nitrogen for 20 mins before adding the catechol.

  • Add Reducing Agents: Add 1–5 mol% Sodium Dithionite (

    
    ) or Ascorbic Acid to the buffer. This reduces any formed quinone back to the catechol.
    
Issue 2: "I am trying to alkylate the hydroxyl group, but the yield is <20%."

Diagnosis: Competitive oxidation.[1] The oxidant (


) is reacting faster with the phenolate than your alkylating agent (electrophile) is.
The Science:  Brominated quinones are highly electrophilic. Once formed, they react with the starting material (nucleophile) rather than your alkyl halide.
Corrective Action: 
  • Switch Base: Use a weaker base if possible (e.g.,

    
     in Acetone/DMF) rather than strong hydroxides (NaOH/KOH) in water.
    
  • Schlenk Technique: Perform the reaction under strict inert atmosphere.[1] (See Protocol A).

Issue 3: "Can I use a Suzuki-Miyaura coupling on the bromine position?"

Diagnosis: Catalyst poisoning and oxidative side-reactions.[1] The Science: Catechols poison Palladium (Pd) catalysts by coordinating to the metal center. Furthermore, basic conditions required for Suzuki (e.g.,


) will trigger the oxidation described above.
Corrective Action: 
  • Protect First: You must protect the catechol hydroxyls (e.g., as a methylenedioxy, dimethoxy, or acetonide) before attempting Pd-catalyzed cross-coupling. Free catechols are generally incompatible with basic Pd-coupling conditions.[1]

Experimental Protocols

Protocol A: Handling Free Bromocatechols in Base (Strict Anaerobic)

Use this when protection of the catechol is not an option.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and a reflux condenser. Attach to a Schlenk line.[1]

  • Solvent Prep: Charge the flask with the solvent (e.g., DMF, MeOH). Freeze-pump-thaw x3 or sparge with Argon for 30 minutes.

  • Reagent Addition:

    • Add the Bromocatechol under a positive pressure of Argon.

    • Add the Electrophile (e.g., alkyl halide).

  • Base Addition (Critical Step):

    • Do NOT add solid base directly to the open flask.[1]

    • Dissolve the base (e.g., KOH) in degassed solvent in a separate vial.

    • Add the base solution via syringe slowly to the catechol mixture.

  • Monitoring: If the solution turns from clear/pale yellow to dark red/black, oxygen has entered the system.

Protocol B: Borate Complexation Strategy (Reversible Protection)

Use this to stabilize catechols in aqueous basic solutions (e.g., for selective functionalization).

Theory: Borate ions form a cyclic ester with the catechol diol. This complex is negatively charged and significantly more resistant to oxidation than the free phenolate.

  • Buffer Prep: Prepare a 0.1 M Sodium Borate (Borax) buffer.[1] Adjust pH to 9.0.

  • Complexation: Dissolve the Bromocatechol in the borate buffer.

    • Observation: The solution should remain clear or turn slightly yellow, but not black.

  • Reaction: Perform your desired reaction (e.g., nucleophilic substitution on the ring).

  • Deprotection: Acidify the solution to pH < 3 using 1M HCl. The borate ester hydrolyzes, releasing the free catechol. Extract immediately into organic solvent (EtOAc/DCM) to avoid oxidation in the aqueous phase.

Data & Reference Tables

Table 1: Comparative Acidity & Stability[1]
CompoundpKa (OH 1)Stability in pH 7.4 (Air)Stability in pH 10 (Air)
Catechol 9.25 - 9.45Moderate (< 24h)Poor (Hours)
4-Bromocatechol ~8.84 Low (< 6h) Very Poor (Minutes)
4-Nitrocatechol ~6.5 - 7.0Very LowStable (as anion)*

*Note: Strong EWGs like Nitro stabilize the anion electronically, but Bromo is not strong enough to prevent oxidation, yet strong enough to lower pKa.

Table 2: Solvent Compatibility Guide[1]
SolventCompatibilityNotes
Water (Basic) 🔴 Critical Requires deoxygenation or borate protection.[1]
Methanol/Ethanol 🟡 Caution Protophilic solvents accelerate deprotonation.[1]
DMSO/DMF 🟡 Caution High

solubility in these solvents.[1] Degas thoroughly.
DCM/Chloroform 🟢 Good Generally acidic/neutral.[1] Good for storage.

Decision Logic for Experiment Design

Decision_Tree Start Start: Reaction with Bromocatechol IsBaseNeeded Is Basic Condition Required? Start->IsBaseNeeded Protect Can you permanently protect -OH? (e.g., MeO, BnO) IsBaseNeeded->Protect Yes Proceed (Acidic/Neutral) Proceed (Acidic/Neutral) IsBaseNeeded->Proceed (Acidic/Neutral) No RouteA Route A: Protect -OH first. Run reaction. Deprotect later. Protect->RouteA Yes RouteB Route B: Use Borate Complexation (Aqueous only) Protect->RouteB No (Reversible needed) RouteC Route C: Schlenk/Glovebox (Strict O2 exclusion) Protect->RouteC No (Organic solvent)

Figure 2: Workflow for selecting the correct handling strategy.

References

  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Source: National Institutes of Health (PMC) Context: Establishes the stability of borate-catechol complexes and their reversibility at low pH. URL:[Link]

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. Source: ACS Publications / NIH Context:[1] Details the mechanism of catechol oxidation, the effect of pH on the oxidation state (quinone formation), and the role of electron-withdrawing groups.[2] URL:[Link]

  • Chemical Reactivities of ortho-Quinones Produced in Living Organisms. Source: MDPI / NIH Context:[1] Describes the high electrophilicity of ortho-quinones and their rapid reaction with nucleophiles (Michael addition) leading to crosslinking.[1] URL:[Link]

  • 4-Bromocatechol Physical Properties & pKa. Source: PubChem (NIH) Context: Provides chemical structure, molecular weight, and predicted pKa values (~8.84) supporting the acidity shift argument. URL:[Link]

  • Polydopamine Surface Chemistry: A Decade of Discovery. Source: ACS Publications / NIH Context:[1] Explains the polymerization mechanism of dopamine (a catecholamine), which parallels the degradation of brominated catechols in base. URL:[Link]

Sources

Technical Support Center: Methylcatechol Bromination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity in the Bromination of Methylcatechols Ticket ID: MC-BROM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The bromination of methylcatechols (e.g., 4-methylcatechol) is deceptively simple on paper but notoriously difficult in practice due to two competing pathways: Electrophilic Aromatic Substitution (EAS) (desired) and Oxidative Quinone Formation (undesired).

The "black tar" often observed is polymerized o-quinone, formed when the reaction conditions are too oxidizing or the pH is uncontrolled. This guide prioritizes N-Bromosuccinimide (NBS) over elemental bromine (


) to throttle oxidative potential and maximize regioselectivity.

Module 1: Critical Reagent Selection

FAQ: Why is my reaction turning into black tar?

Answer: You are likely using elemental bromine (


) or have trace metals present. Catechols have low oxidation potentials. 

acts as both a halogenating agent and an oxidant. If the oxidation rate exceeds the substitution rate, the catechol oxidizes to an o-quinone, which rapidly polymerizes into insoluble melanin-like tars.

Recommendation: Switch to N-Bromosuccinimide (NBS) .

  • Mechanism: NBS provides a low, controlled concentration of bromonium ions (

    
    ) or bromine radicals, favoring substitution over gross oxidation.
    
  • Solvent Synergy: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the transition state for EAS and often improve para-selectivity (relative to the hydroxyl groups).

Reagent Comparison Table
ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)
Primary Risk Rapid oxidation to quinones (Tars)Succinimide byproduct removal
Atom Economy Low (HBr byproduct)High
Selectivity Poor (often poly-bromination)High (Mono-selective at 1.0 eq)
Temperature Requires -78°C to -20°CEffective at 0°C to RT
Recommended? NO (Unless industrial scale mandates)YES (For R&D/High Yield)

Module 2: The "Gold Standard" Protocol

Optimized for 4-methylcatechol to yield 5-bromo-4-methylcatechol.

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry a 3-neck round bottom flask.

    • Crucial: Purge with Argon or Nitrogen for 15 minutes. Oxygen promotes radical coupling and quinone formation.

    • Dissolve 1.0 eq of 4-methylcatechol in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Temperature Control:

    • Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Lower temperatures suppress the oxidation pathway (

      
       oxidation > 
      
      
      
      substitution).
  • Reagent Addition:

    • Dissolve 1.0 - 1.05 eq of NBS in a minimal amount of MeCN.

    • Add the NBS solution dropwise over 30–60 minutes.

    • Visual Cue: The solution may turn transiently red/orange. If it turns dark brown/black rapidly, your addition is too fast.

  • Quenching:

    • Once TLC/HPLC confirms consumption of starting material (usually < 2 hours), quench immediately with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • Function: Reduces unreacted bromine sources and prevents post-reaction oxidation.

  • Workup:

    • Evaporate MeCN under reduced pressure (keep bath < 40°C).

    • Extract aqueous residue with Ethyl Acetate or DCM.

    • Wash organic layer with Brine -> Dry over

      
      .
      

Module 3: Troubleshooting & Purification

Ticket #404: "I lost my product on the silica column."

Diagnosis: Brominated catechols are acid-sensitive. Standard Silica Gel (pH ~5) can catalyze de-bromination or oxidative decomposition, turning the band "red" or "stuck" on the column.

The Fix:

  • Acid-Washed/Neutralized Silica: Pre-treat your silica slurry with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading.

  • Recrystallization (Preferred): Avoid chromatography entirely.

    • Solvent System: Toluene or Toluene/Heptane mixtures.

    • Procedure: Dissolve crude in hot toluene, add heptane until turbid, cool slowly to 4°C. This often yields high-purity crystals without decomposition.

Ticket #502: "I am getting a mixture of isomers."

Analysis: For 4-methylcatechol, the C5 position is electronically favored (para to C2-OH, ortho to Methyl). However, C3 (ortho to C2-OH, ortho to Methyl) is a competitor.

  • Solution: Switch solvent to DMF . The bulky solvent shell around the hydroxyl groups increases steric hindrance at the C3 position (sandwiched between OH and Me), forcing substitution to the more accessible C5 position.

Module 4: Mechanistic Visualization

Diagram 1: Reaction Pathways & Failure Points

This diagram illustrates the competition between the desired substitution and the fatal oxidation pathway.

ReactionPathways Start Methylcatechol Inter Wheland Intermediate Start->Inter Slow Addition Low Temp (-10°C) Quinone o-Quinone Start->Quinone Oxidation (Fast Addition/High Temp) NBS NBS (Reagent) NBS->Inter Prod Brominated Product Inter->Prod -H+ (Re-aromatization) Oxidant O2 / Excess Br2 Oxidant->Quinone Tar Polymerized Tar (Yield Loss) Quinone->Tar Polymerization

Caption: Figure 1. Kinetic competition between Electrophilic Aromatic Substitution (Green path) and Oxidative Polymerization (Red path).

Diagram 2: Troubleshooting Logic Tree

Follow this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckColor Is the reaction black/tarry? Start->CheckColor YesTar YES: Oxidation Issue CheckColor->YesTar NoTar NO: Clean but Low Conversion CheckColor->NoTar Action1 1. Lower Temp (-10°C) 2. Degas Solvents (Ar) 3. Switch Br2 -> NBS YesTar->Action1 CheckSM Is SM remaining? NoTar->CheckSM Action2 Increase Polarity (Switch DCM -> MeCN) CheckSM->Action2 Yes CheckIso Wrong Isomer? CheckSM->CheckIso No (Complex Mix) Action3 Add Catalyst (SiO2 or NH4OAc) Action2->Action3 If still slow Action4 Increase Steric Bulk (Use DMF as solvent) CheckIso->Action4 Yes

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on visual and analytical feedback.

References

  • Regioselectivity of NBS: N-Bromosuccinimide (NBS). Organic Chemistry Portal. (Discusses high regioselectivity of NBS in acetonitrile/DMF).

  • Prevention of Oxidation: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. ACS Omega, 2021.[1] (Mechanistic details on catechol-to-quinone oxidation triggers).

  • Purification Challenges: Isolation and purification of acid-labile compounds on modified silica gels. Journal of Chromatography, 1972. (Foundational text on silica-induced decomposition of sensitive aromatics).

  • Silica Catalysis: Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (Demonstrates the use of silica as a mild catalyst, relevant for accelerating sluggish reactions).

  • General Protocol Grounding: Optimization for the bromination step. ResearchGate. (Discusses stoichiometry optimization for mono-bromination).

Sources

storage conditions to prevent polymerization of 4-Bromo-5-methylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #CAT-5MB-STAB Subject: Prevention of Oxidative Polymerization in 4-Bromo-5-methylbenzene-1,2-diol Status: Open Priority: Critical

Introduction

Welcome to the BenchChem Technical Support Center. You are likely accessing this guide because you have observed discoloration (browning/blackening) or solubility loss in your batch of 4-Bromo-5-methylbenzene-1,2-diol (CAS: 18863-72-4).

This compound is a substituted catechol. Like all catechols, it is thermodynamically predisposed to oxidize into an o-quinone. This quinone is a highly reactive electrophile that undergoes irreversible self-polymerization (similar to melanin formation), rendering the compound useless for precise synthesis.

This guide provides the "Gold Standard" protocols to arrest this pathway, derived from organometallic handling standards and phenolic oxidation kinetics.

Module 1: The Golden Standard for Storage

Objective: Eliminate the three triggers of polymerization: Oxygen, Base, and Light.

The following table outlines the storage hierarchy. "Acceptable" conditions will degrade the compound over months; "Critical" conditions are required for long-term stability (>6 months).

ParameterCritical Standard (Recommended) Acceptable (Short Term) Failure Mode (Avoid)
Atmosphere Argon (Ar) (Heavier than air, blankets the solid)Nitrogen (N₂)Ambient Air (O₂ triggers oxidation)
Temperature -20°C (Freezer)2–8°C (Refrigerator)>25°C (Accelerates kinetics)
Container Amber Glass + Teflon-lined Cap + Parafilm Clear Glass + Foil WrapPlastic/Polypropylene (Permeable to O₂)
State Solid Powder Concentrated Acidic SolutionDilute Solution in DMSO/Water
The "Argon Blanket" Protocol
  • Purge: Upon receipt, place the vial in a Schlenk line or glovebox. Cycle vacuum/Argon 3 times.

  • Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange during freezer contraction/expansion cycles.

  • Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite) to prevent condensation upon thawing.

Technical Insight: Argon is preferred over Nitrogen because it is denser than air. When you open the vial to weigh out a sample, the Argon "sits" in the vial, protecting the remaining solid, whereas Nitrogen mixes more rapidly with atmospheric oxygen [1].

Module 2: Troubleshooting & FAQs

Q1: My white powder has turned light tan/pink. Is it still usable?

  • Diagnosis: Surface oxidation has initiated. Trace amounts of o-quinone are present.

  • Resolution: Likely Usable. The bulk purity is probably >95%. Check the melting point. If it is within 2°C of the literature value (approx. 100–140°C range, dependent on specific polymorph), use it immediately.

  • Action: Recrystallize (see Module 4) if high precision is required.

Q2: The compound has turned dark brown/black and does not dissolve in methanol.

  • Diagnosis: Advanced oxidative polymerization. The "black goo" is a complex network of cross-linked dimers and oligomers.

  • Resolution: Discard. The polymer is insoluble and cannot be reversed back to the monomer.

Q3: Can I store this compound in DMSO or DMF stock solutions?

  • Answer: NO.

  • Reasoning: DMSO and DMF are hygroscopic and often contain trace amines or basic impurities. Even slightly basic conditions facilitate the deprotonation of the catechol hydroxyls (

    
    ), dramatically lowering the oxidation potential and accelerating quinone formation [2].
    
  • Alternative: If you must store a solution, use degassed anhydrous methanol with a trace of acid (e.g., 0.1% HCl) to maintain a protonated state, stored at -20°C.

Q4: How do I weigh this out without a glovebox?

  • Protocol:

    • Allow the frozen vial to warm to room temperature before opening (prevents condensation).

    • Flush an open vial with a gentle stream of Argon (via a needle) while weighing.

    • Work quickly.

    • Re-purge and seal immediately.

Module 3: The Mechanism of Failure

Understanding why the compound degrades helps you prevent it. The degradation is not a simple decomposition; it is a radical-mediated polymerization.

The Pathway:

  • Activation: Deprotonation or H-atom abstraction yields the semi-quinone radical.

  • Oxidation: Loss of a second electron yields the o-benzoquinone (highly colored).

  • Polymerization: The quinone is electrophilic. Unreacted catechol acts as a nucleophile, attacking the quinone (Michael Addition) to form dimers. These dimers oxidize further and cross-link [3].

CatecholDegradation Catechol 4-Bromo-5-methyl catechol (Colorless Solid) Radical Semiquinone Radical Catechol->Radical O2 / Light / Base (-H+) Quinone o-Benzoquinone (Reactive Electrophile) Radical->Quinone -e- (Oxidation) Dimer Dimer/Oligomer (Brown) Quinone->Dimer + Catechol (Michael Addition) Polymer Insoluble Polymer (Black Precipitate) Dimer->Polymer Cross-linking

Figure 1: The oxidative cascade from stable monomer to insoluble polymer. Note that the Quinone intermediate triggers the polymerization.

Module 4: Recovery Protocol (Recrystallization)

If your compound is slightly discolored (tan/grey) but not polymerized, you can purify it.

Safety: Perform in a fume hood. Solvent System: Toluene (preferred) or Ethyl Acetate/Hexanes.

  • Dissolution: Place the crude solid in a flask. Add minimal Toluene and heat to 60-80°C under Argon until dissolved.

    • Note: If black insoluble specks remain, filter the hot solution rapidly through a glass frit or cotton plug.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.

  • Collection: Filter the white crystals under an inert atmosphere (if possible) or quickly in air.

  • Drying: Dry under high vacuum to remove solvent traces.

  • Storage: Immediately transfer to the "Golden Standard" storage conditions.

References

  • National Institutes of Health (PMC). Copper-assisted oxidation of catechols into quinone derivatives. [Link]

  • PubChem. 4-Bromocatechol Compound Summary (Analogous Chemistry). [Link]

HaloPhenol Technical Support Hub: Demethylation of Brominated Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket Subject: Troubleshooting Low Yields / Side Reactions in Bromoanisole Cleavage

Executive Summary: The "Halogen-Ether" Paradox

Demethylating brominated anisoles presents a specific chemical conflict: the reagents powerful enough to cleave the strong aryl-methyl ether bond (Lewis acids or strong nucleophiles) often threaten the integrity of the aryl-bromide bond (via debromination or scrambling) or lead to isolation failures due to lipophilic boron complexes.

If you are experiencing yields below 60%, the issue is rarely "low reactivity." It is almost always one of two failure modes:

  • The Boron Trap (Most Common): The product formed, but it is locked in a stable, insoluble borate complex that was not hydrolyzed during workup.

  • Debromination/Scrambling: Use of harsh protic acids (

    
    ) or uncontrolled Lewis acidity causing halogen migration.
    

Diagnostic: Identify Your Failure Mode

Before changing reagents, diagnose the root cause using this decision matrix.

TroubleshootingFlow Start Analyze Crude LCMS/NMR SM_Remains Starting Material Remains Start->SM_Remains > 20% SM Clean_Product Product Peak Visible But Low Mass Recovery Start->Clean_Product SM Gone, Low Yield Debrominated Des-Bromo Phenol Present (M-78/80 peak) Start->Debrominated Mass Shift Messy Polymer/Black Tar Start->Messy Baseline Noise Action_Temp Increase Temp or Switch to AlCl3/NaI SM_Remains->Action_Temp Action_Hydrolysis THE BORON TRAP: Aggressive Acid Hydrolysis Required Clean_Product->Action_Hydrolysis Action_Reagent Switch Reagent: Avoid HBr; Use Thiolates Debrominated->Action_Reagent Action_Conc Dilute Reaction (Intermolecular Polymerization) Messy->Action_Conc

Caption: Diagnostic workflow for isolating the root cause of low yields in bromoanisole demethylation.

Reagent Selection Guide

Do not default to


 if your substrate is highly sensitive. Use this comparison to select the correct tool.
Reagent SystemMechanismBromine ToleranceRisk ProfileBest For

(DCM)
Lewis AcidHigh (at

)
"The Boron Trap" (Incomplete hydrolysis), Halogen scrambling (rare).Standard substrates, steric hindrance.

+ NaI
Soft NucleophileExcellentIncomplete conversion on electron-poor rings.Sensitive substrates , preventing side reactions.[1]
EtSNa (Thiolate)

Nucleophile
ExcellentFoul odor, requires high temp (DMF reflux).Base-stable substrates, avoiding acid catalysis.

/ AcOH
Protic AcidPoor Debromination , polymerization, tar formation.Simple, non-halogenated phenols only.

Deep Dive: The "Boron Trap" (Why your yield is lost)

The most frequent user error with


 is the assumption that a simple water or methanol quench releases the phenol.

The Chemistry:


 reacts with the anisole to form a borate ester intermediate: 

or

.
  • The Problem: These borate esters are often waxy, water-insoluble solids.

  • The Error: If you quench with water and extract immediately, the borate ester stays in the organic layer (DCM). It is not the phenol yet. When you rotovap, you isolate the boron complex, which may degrade or appear as a "low yield" sticky solid.

  • The Fix: You must force hydrolysis.

Protocol A: The "Boron-Buster" Method

Use this for robust brominated anisoles.

  • Setup: Flame-dry glassware.

    
     atmosphere.[2][3] Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M).
    
  • Addition: Cool to -78°C . Add

    
     (1.0 M in DCM, 3.0 - 4.0 equiv ) dropwise.
    
    • Note: 1.0 equiv is theoretically enough, but 3+ ensures full conversion and faster kinetics.

  • Reaction: Warm slowly to 0°C. Monitor by TLC/LCMS.

    • Tip: Do not heat to reflux unless necessary; heat promotes bromine migration.

  • The Critical Quench (Hydrolysis):

    • Cool back to 0°C.

    • Step 1: Add MeOH dropwise (exothermic!) to kill excess

      
      .
      
    • Step 2 (The Release): Add 1M HCl (approx 1/2 reaction volume) or saturated

      
      .
      
    • Step 3 (The Hydrolysis): Stir vigorously at Room Temp for 30–60 minutes .

    • Visual Check: The cloudy emulsion must turn into two clear layers. If solids persist, add more DCM and stir longer.

  • Workup: Extract with DCM. Wash organic layer with brine.[4] Dry over

    
    .
    

Protocol B: The "Soft Touch" ( / NaI)

Use this if you observe debromination or migration with


.

This method uses


 as a soft nucleophile to cleave the methyl group, activated by the hard Lewis acid 

. It is far gentler on aryl halides.

Mechanism:

  • 
     coordinates to the ether oxygen.
    
  • 
     attacks the methyl group via 
    
    
    
    .
  • Generates

    
     and the aluminum phenoxide.
    

Step-by-Step:

  • Reagents: Anhydrous

    
     (1.5 equiv) and NaI (1.5 equiv).
    
  • Solvent: Acetonitrile (ACN) is critical (solubilizes the reagents).

  • Procedure:

    • Add

      
       and NaI to ACN at 0°C. Stir 10 min (exothermic).
      
    • Add brominated anisole (1.0 equiv) in minimal ACN.

    • Allow to warm to RT.[2][5] If sluggish, heat to 50°C (mild heat is safe here).

  • Quench: Pour into ice water containing dilute sodium thiosulfate (to quench any free

    
     that forms, preventing iodination side reactions).
    
  • Extraction: Extract with EtOAc (phenols are often more soluble in EtOAc than DCM).

FAQ: Troubleshooting Specific Symptoms

Q: I see a new peak with Mass = Product - 80. What happened? A: You have debrominated your ring. This happens if you use


 (radical mechanism) or if you used an organolithium step prior to this without a quench.
  • Fix: Switch to the

    
    /NaI  method (Protocol B). It is non-reducing and preserves aryl halides.
    

Q: My reaction turns into a black tar. A: This is polymerization, likely caused by the high concentration of the phenoxide intermediate acting as a nucleophile on the brominated starting material (intermolecular coupling).

  • Fix:Dilute the reaction (0.05 M). Keep temperature low (< 0°C).

Q: The product is stuck in the aqueous layer. A: Brominated phenols can be surprisingly acidic (


 can drop to ~7-8). If you wash with 1M NaOH or even saturated 

, you might deprotonate the phenol, forcing it into the water.
  • Fix: Acidify the aqueous layer to pH 2-3 with 1M HCl during extraction to ensure the phenol is protonated and organic-soluble.

Visualizing the Mechanism (The "Boron Trap")

Understanding the intermediate explains the necessity of the acidic hydrolysis step.

BBr3Mechanism Start Bromoanisole (Ar-OMe) Complex Lewis Acid Complex (Ar-O(+)-Me...-BBr3) Start->Complex + BBr3 Transition Me-Br Cleavage (Rate Limiting) Complex->Transition Borate Borate Ester (Ar-O-BBr2) INSOLUBLE / STICKY Transition->Borate - MeBr Hydrolysis Acidic Hydrolysis (H2O / H+) Borate->Hydrolysis Required Step! Product Bromophenol (Ar-OH) Hydrolysis->Product Release

Caption: The BBr3 demethylation pathway. The red node (Borate Ester) is where yields are lost if hydrolysis is insufficient.

References

  • McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289–2292. Link

  • Node, M., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for Removal of Benzyl and Methyl Protecting Groups." Journal of Organic Chemistry, vol. 45, no. 12, 1980, pp. 2468–2473. Link

  • Weissman, S. A., & Zewge, D. "Recent Advances in Ether Dealkylation." Tetrahedron, vol. 61, no. 33, 2005, pp. 7833–7863. Link

  • Sousa, du Silva. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." European Journal of Organic Chemistry, 2015.[6] Link

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-5-methylcatechol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern of a molecule under electron ionization (EI) is a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromo-5-methylcatechol. By juxtaposing its expected fragmentation behavior with that of structurally similar compounds, this document aims to equip researchers with a predictive framework for identifying this and related brominated phenolic compounds in complex analytical scenarios.

The Subject Molecule: 4-Bromo-5-methylcatechol

4-Bromo-5-methylcatechol (C₇H₇BrO₂) is a substituted catechol, a class of aromatic compounds characterized by two hydroxyl groups on adjacent carbons of a benzene ring. The presence of a bromine atom and a methyl group introduces specific and predictable fragmentation pathways, which are crucial for its identification. The molecular weight of 4-Bromo-5-methylcatechol is approximately 202 g/mol for the ⁷⁹Br isotope and 204 g/mol for the ⁸¹Br isotope. A key feature in its mass spectrum will be the characteristic M and M+2 isotopic peaks for bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[1][2]

Predicted Fragmentation of 4-Bromo-5-methylcatechol

The fragmentation of 4-Bromo-5-methylcatechol under electron ionization is anticipated to be driven by the stability of the aromatic ring and the nature of its substituents. The molecular ion ([M]•+) is expected to be prominent due to the stable aromatic system.[3] Key fragmentation pathways are likely to involve the loss of the bromine atom, the methyl group, and rearrangements involving the hydroxyl groups.

A proposed fragmentation pathway for 4-Bromo-5-methylcatechol is visualized below:

fragmentation_pathway M 4-Bromo-5-methylcatechol [M]•+ m/z 202/204 F1 [M - CH3]•+ m/z 187/189 M->F1 - •CH3 F2 [M - Br]• m/z 123 M->F2 - •Br F3 [M - CH3 - CO]•+ m/z 159/161 F1->F3 - CO F4 [M - Br - CO]• m/z 95 F2->F4 - CO

Caption: Predicted fragmentation of 4-Bromo-5-methylcatechol.

Primary Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical, leading to a more stable ion. This would result in a fragment ion at m/z 187/189.

  • Loss of a Bromine Radical (•Br): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical.[1][2] This would produce a fragment ion at m/z 123.

  • Subsequent Loss of Carbon Monoxide (CO): Phenolic compounds often undergo rearrangement and loss of carbon monoxide from the ring. Following the initial loss of the methyl or bromine radical, a subsequent loss of CO is expected, leading to fragment ions at m/z 159/161 and m/z 95, respectively.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of similar molecules. The NIST Mass Spectrometry Data Center provides a valuable resource for this purpose.[4]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesInfluence of Substituents
4-Bromophenol 172/174144/146 (-CO), 93 (-Br), 65 (-Br, -CO)The bromine atom directs fragmentation towards its loss and subsequent ring cleavage.[5]
4-Methylcatechol 124109 (-CH₃), 96 (-CO), 81 (-CH₃, -CO)The methyl group is readily lost, and the catechol structure facilitates the loss of CO.[6][7]
4-Bromoresorcinol 188/190160/162 (-CO), 109 (-Br), 81 (-Br, -CO)Similar to 4-bromophenol, the bromine is a primary leaving group. The diol structure also promotes CO loss.[8]
4-Bromo-5-methylcatechol (Predicted) 202/204187/189 (-CH₃), 123 (-Br), 159/161 (-CH₃, -CO), 95 (-Br, -CO)The fragmentation pattern is a composite of the influences of all three substituents, with competing losses of the methyl and bromine radicals, followed by decarbonylation.

This comparative analysis demonstrates that the fragmentation of 4-Bromo-5-methylcatechol can be logically deduced from the behavior of its constituent parts. The presence of both a methyl and a bromo substituent provides two primary, competing fragmentation pathways, which would be a key diagnostic feature in its mass spectrum.

Experimental Protocol for Mass Spectrometry Analysis

A standard protocol for acquiring an electron ionization mass spectrum for a compound like 4-Bromo-5-methylcatechol is as follows:

Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is fully dissolved to prevent clogging of the injection port.

Instrumentation:

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) is ideal for this type of analysis.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas Chromatography (GC) interface.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

GC-MS Parameters:

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Acquisition: Scan a mass range of m/z 40-300.

The following diagram illustrates a general workflow for a GC-MS experiment:

gcms_workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry Sample Sample Solution Injector GC Injector Sample->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Data Acquisition

Caption: General workflow for GC-MS analysis.

Conclusion

References

  • ResearchGate. (n.d.). List of the major fragments and molecular ions of catechol in comparison with those in literature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzenediol, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). 4-Methylcatechol, 2TMS derivative. NIST WebBook. Retrieved from [Link]

  • mzCloud. (2016). 4 Bromo 2 5 DMA. Retrieved from [Link]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. NIST WebBook. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzenediol, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methylbenzene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 4-Bromo-5-methylbenzene-1,2-diol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and are designed for researchers, scientists, and professionals in drug development and chemical synthesis.

The core principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental process. For 4-Bromo-5-methylbenzene-1,2-diol, its chemical characteristics—a halogenated aromatic diol—necessitate a rigorous and informed disposal pathway.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough understanding of the compound's hazards is essential. This dictates every subsequent step, from personal protective equipment (PPE) selection to waste segregation.

Identifying the Hazards

4-Bromo-5-methylbenzene-1,2-diol is classified as a hazardous substance. Based on data for the closely related isomer 4-Bromobenzene-1,2-diol (CAS 17345-77-6), the primary hazards are:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

The presence of a bromine atom on the aromatic ring means that its combustion can produce hazardous decomposition products, including hydrogen bromide.[2][3][4] Therefore, it must be treated as hazardous waste and is not suitable for drain or regular trash disposal.[5]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound for disposal. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation.[2][6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[2]
Body Protection A standard laboratory coat.Protects against incidental skin contact.[2][6]
Respiratory Use in a well-ventilated area or chemical fume hood.Mitigates the risk of inhaling dust or vapors, preventing respiratory irritation.[2][6]

Part 2: Segregation and Storage Protocol

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions within the waste container.[7]

Chemical Incompatibility

4-Bromo-5-methylbenzene-1,2-diol, like many halogenated organic compounds and phenols, is incompatible with:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides).[2][3] Mixing can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

  • Strong Acids and Acid Chlorides: [2] Can catalyze decomposition or other hazardous reactions.

  • Bases: While not explicitly listed for this compound, phenols are acidic and will react with strong bases.

Therefore, waste containing 4-Bromo-5-methylbenzene-1,2-diol must be stored in a dedicated container, separate from these incompatible chemical classes.

Waste Container Selection and Labeling
  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top lid.[8][9] High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition with no cracks or residue.[8]

  • Labeling: The container must be clearly and accurately labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE "[7][8]

    • The full chemical name: "4-Bromo-5-methylbenzene-1,2-diol " (avoid abbreviations)

    • The primary hazards associated with the waste (e.g., "Irritant," "Harmful")[7]

    • The date accumulation started and the name of the generating researcher/laboratory[9]

Part 3: Step-by-Step Disposal Procedure

The ultimate disposal of 4-Bromo-5-methylbenzene-1,2-diol must be handled by a licensed hazardous waste professional.[9] The following procedure details the steps for accumulating and preparing the waste for pickup.

Workflow for Waste Accumulation and Disposal

The logical flow from waste generation to final disposal is critical for maintaining a safe laboratory environment.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Step 1: Identify Waste (Solid, Solution, Contaminated PPE) B Step 2: Select Appropriate Hazardous Waste Container A->B C Step 3: Transfer Waste (Using full PPE in a fume hood) B->C D Step 4: Securely Cap and Label Container C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Segregate from Incompatible Chemicals E->F G Step 7: Monitor Fill Level (Do not exceed 75% capacity) F->G H Step 8: Request Pickup from EHS or Contractor G->H I Step 9: Professional Disposal (e.g., Incineration) H->I

Caption: Waste Disposal Workflow for 4-Bromo-5-methylbenzene-1,2-diol.

Detailed Protocol Steps:
  • Waste Identification: This procedure applies to pure 4-Bromo-5-methylbenzene-1,2-diol, solutions containing it, and materials heavily contaminated with it (e.g., silica gel, weighing boats).

  • Container Preparation: Select a suitable hazardous waste container as described in section 2.2.

  • Transferring Waste:

    • Solid Waste: Carefully transfer the solid chemical into the designated waste container using a dedicated spatula or funnel.

    • Solutions: Use a funnel to pour liquid waste into the container.

    • Contaminated Materials: Place items like gloves, weigh paper, and pipette tips that are contaminated with the chemical into a separate, clearly labeled solid waste bag or container.

    • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and treated as hazardous waste.[7][8] After rinsing and air-drying in a fume hood, the defaced container may be disposed of in the trash or recycled, depending on institutional policy.[8][9]

  • Secure and Label: Tightly cap the waste container and ensure the label is complete and accurate.[9]

  • Storage: Store the container in a designated satellite accumulation area within the laboratory.[7] This area should be clearly marked, have secondary containment, and be away from drains.

  • Segregation: Ensure the container is stored according to the incompatibility information in section 2.1. Use secondary containment bins to physically separate incompatible waste streams.[7]

  • Request Pickup: Once the container is approximately three-quarters full or has reached your institution's accumulation time limit (e.g., six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or their designated contractor.[9]

  • Final Disposal: The EHS-approved contractor will transport the waste to a permitted facility for final disposal, which for halogenated organic compounds typically involves high-temperature incineration.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Bromo-5-methylbenzene-1,2-diol waste in a manner that is safe, responsible, and compliant with regulatory standards.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Bromobenzene. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

  • Sterlitech Corporation. Chemical Compatibility Chart. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.